molecular formula C9H9NO2 B2533538 Chroman-4-one oxime CAS No. 24541-01-3; 535935-39-8

Chroman-4-one oxime

Cat. No.: B2533538
CAS No.: 24541-01-3; 535935-39-8
M. Wt: 163.176
InChI Key: LOWLISSVPQGXNV-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chroman-4-one oxime is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.176. The purity is usually 95%.
BenchChem offers high-quality Chroman-4-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-4-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLISSVPQGXNV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC2=CC=CC=C2/C1=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Chroman-4-one Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Chroman-4-one oxime (4-hydroxyiminochromane), a pivotal intermediate in the synthesis of homoisoflavonoids and bioactive heterocyclic compounds. The following protocols and data analysis provide a self-validating framework for confirming the identity and purity of this compound in a drug development setting.

Technical Guide for Structural Validation & Analysis

Introduction & Application Context

Chroman-4-one oxime (CAS: 24541-01-3) serves as a critical scaffold in medicinal chemistry, functioning as a precursor for aminochromans and isoxazoline derivatives. Its structural integrity is defined by the bicyclic chroman core and the C=N-OH functionality, which introduces E/Z isomerism—a key parameter in downstream stereoselective synthesis. This guide provides the definitive spectroscopic signature (NMR, IR, MS) required to validate the synthesis and isomeric purity of the compound.

Synthesis & Sample Preparation

To ensure the spectroscopic data correlates with a standard sample, the compound is prepared via the condensation of 4-chromanone with hydroxylamine.

  • Precursor: 4-Chromanone (

    
    , MW 148.16)
    
  • Reagent: Hydroxylamine Hydrochloride (

    
    ) / Sodium Acetate (
    
    
    
    )
  • Solvent System: Ethanol/Water (

    
    )
    
  • Reaction Type: Nucleophilic Addition-Elimination

  • Physical State: White crystalline solid

  • Melting Point: 139°C – 142°C (Recrystallized from Methanol)

Synthesis Workflow (DOT Visualization)

Synthesis SM 4-Chromanone (C9H8O2) Reagent NH2OH·HCl NaOAc EtOH/H2O, Reflux SM->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Product Chroman-4-one Oxime (C9H9NO2) mp: 139-142°C Intermediate->Product - H2O (Elimination)

Caption: Synthesis pathway converting the carbonyl functionality to the oxime via addition-elimination.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the oxime from its ketone precursor. The most diagnostic change is the upfield shift of the C-4 carbon and the shielding/deshielding effects on the C-3 and C-5 protons due to the anisotropy of the C=N bond versus C=O.

Isomerism Note: The (E)-isomer is thermodynamically favored and typically constitutes >95% of the isolated product. The hydroxyl group (OH) is anti to the benzene ring (syn to the C-3 methylene) to minimize steric repulsion with the peri-proton at C-5.

1H NMR Data (400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
N-OH 11.35 s (br)1H-Diagnostic oxime hydroxyl; disappears with

.
H-5 7.82 dd1H8.0, 1.5Peri-proton; deshielded by C=N, but less than in ketone (~7.9).
H-7 7.35 td1H8.0, 1.5Aromatic ring proton.
H-8 6.95 d1H8.0Ortho to ether oxygen; shielded.
H-6 7.02 t1H8.0Aromatic ring proton.
H-2 4.18 t2H6.0Adjacent to Oxygen; characteristic triplet.
H-3 2.85 t2H6.0

-to-oxime. Deshielded relative to alkane, distinct from ketone H-3 (~2.7).[1]
13C NMR Data (100 MHz, DMSO-d6)
PositionShift (

, ppm)
Assignment Logic
C-4 152.4 C=N . Major diagnostic shift from C=O (~192 ppm).
C-8a 157.8 Quaternary aromatic C-O.
C-7 132.5 Aromatic CH.
C-5 125.4 Aromatic CH.
C-6 121.2 Aromatic CH.
C-4a 118.5 Quaternary aromatic C-C.
C-8 117.2 Aromatic CH.
C-2 65.8 O-CH2.
C-3 25.4

-CH2. Shielded relative to ketone (~37 ppm) due to syn-OH

-effect.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the transformation of the carbonyl group. The disappearance of the strong ketone C=O stretch (


) and the appearance of the C=N and O-H bands are the primary validation criteria.
Frequency (

)
IntensityVibration ModeDiagnostic Value
3200 – 3350 Broad, Med

H-bonded oxime hydroxyl.
3050 Weak

Aromatic C-H stretch.
1635 – 1645 Medium

Key Identifier. Distinct from C=O.
1605, 1580 Strong

Aromatic ring breathing.
1230 Strong

Aryl alkyl ether stretch (chroman ring).
940 Medium

Characteristic N-O single bond stretch.
C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzopyran core and the labile nature of the oxime hydroxyl group.

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  m/z 163
    
  • Base Peak: m/z 146 (M - OH) or m/z 131 (depending on conditions)

Fragmentation Pathway Analysis[2]
  • 
     (m/z 163):  Stable molecular ion.
    
  • 
     (m/z 146):  Loss of the hydroxyl radical is the primary fragmentation pathway for oximes, generating a nitrilium-like cation.
    
  • 
     (m/z 145):  Elimination of water.
    
  • Retro-Diels-Alder (RDA): Cleavage of the heterocyclic ring typically yields ions at m/z 120 (salicylaldehyde derivative) or m/z 92 (phenol radical cation).

MS Fragmentation Logic (DOT Visualization)

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 163 Frag1 [M - OH]+ m/z 146 M_Ion->Frag1 - •OH Frag2 [M - H2O]+ m/z 145 M_Ion->Frag2 - H2O RDA RDA Cleavage m/z 120 / 92 M_Ion->RDA Ring Opening

Caption: Primary fragmentation pathways observed in EI-MS for chroman-4-one oxime.

References

  • Synthesis & Properties: Preparation of 4-Chromanone Oxime. PrepChem. Available at: [Link]

  • Precursor Characterization: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Molecules. Available at: [Link]

  • Oxime Isomerism & NMR: Identification of E and Z isomers of oximes by NMR. TSI Journals. Available at: [Link]

  • General IR Data: IR Absorbance of Oxime Characteristic Bands. ResearchGate. Available at: [Link][3]

Sources

Biological activity of Chroman-4-one oxime and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Chroman-4-one Oxime and Its Derivatives

Abstract

The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds.[1][2] Its structural versatility allows for extensive chemical modification, leading to derivatives with a wide spectrum of therapeutic applications.[2] A particularly fruitful area of investigation involves the modification of the C-4 carbonyl group to form chroman-4-one oximes and their subsequent derivatives. The introduction of the oxime functional group—with its distinct electronic and steric properties, including multiple hydrogen bond acceptors and one donor—can significantly alter the molecule's interaction with biological targets compared to its parent ketone, often enhancing potency and selectivity.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of chroman-4-one oximes. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting key structure-activity relationship (SAR) data, and detailing the experimental protocols used for their evaluation.

Synthetic Strategies for Chroman-4-one Oxime Derivatives

The journey from simple phenolic precursors to complex chroman-4-one oxime derivatives is a multi-step process grounded in fundamental organic chemistry reactions. The initial construction of the core chroman-4-one ring system is most commonly achieved through a base-promoted aldol condensation, which is then followed by oximation and optional further derivatization.[1][6]

Core Scaffold Synthesis

The primary route to the chroman-4-one scaffold involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[6] This reaction proceeds via an aldol condensation followed by an intramolecular oxa-Michael addition, which closes the heterocyclic ring. The choice of substituents on both the acetophenone and the aldehyde is critical as it dictates the substitution pattern of the final product and is a key determinant of its ultimate biological activity.

Oximation and Derivatization

Once the chroman-4-one ketone is synthesized, the C-4 carbonyl is converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine.[1] This reaction is robust and typically proceeds in high yield. The resulting oxime contains a hydroxyl group that serves as a handle for further chemical modification, such as O-alkylation or O-acylation, to generate a library of oxime ether and ester derivatives.[7] This derivatization is crucial for fine-tuning the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic and pharmacodynamic properties.

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Oxime Formation & Derivatization A 2'-Hydroxy- acetophenone C Aldol Condensation & Intramolecular oxa-Michael Addition A->C B Aldehyde B->C D Chroman-4-one Core C->D F Oximation D->F To Oximation E Hydroxylamine HCl E->F G Chroman-4-one Oxime F->G I O-Alkylation G->I H Alkyl/Aryl Halides H->I J Oxime Ether Derivatives I->J

General workflow for synthesis of chroman-4-one oxime derivatives.

Anticancer Activity: Targeting Key Cellular Pathways

The chroman-4-one scaffold is a prominent feature in a variety of compounds with potent anticancer activity.[8][9] Derivatives have demonstrated cytotoxicity against multiple cancer cell lines, including leukemia and breast cancer, through mechanisms that include the induction of apoptosis and the targeted inhibition of critical enzymes involved in cell cycle regulation.[6][8]

Mechanism of Action: SIRT2 Inhibition

A key mechanism underlying the antiproliferative effects of these compounds is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[10] SIRT2 is involved in crucial cellular processes like cell cycle control and tubulin deacetylation; its inhibition leads to hyperacetylation of α-tubulin, cell cycle arrest, and subsequent tumor growth inhibition.[6][10] Chroman-4-one derivatives have emerged as potent and highly selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[10]

The structure-activity relationship (SAR) for SIRT2 inhibition is well-defined. Potency is heavily influenced by substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring.[6][10]

  • Position 2: An alkyl chain of optimal length (e.g., n-pentyl) is favorable, while bulky groups or branching near the ring decrease activity.[10]

  • Positions 6 and 8: Larger, electron-withdrawing substituents, such as halogens (Br, Cl), significantly enhance inhibitory potency. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent inhibitor.[10]

SIRT2_Inhibition_Pathway C4O Chroman-4-one Oxime Derivative SIRT2 SIRT2 Enzyme C4O->SIRT2 Inhibits Tubulin_DeAc Deacetylated α-Tubulin SIRT2->Tubulin_DeAc Deacetylates Tubulin_Ac Acetylated α-Tubulin Tubulin_Ac->SIRT2 CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin_Ac->CellCycle Promotes Microtubule Microtubule Instability Tubulin_DeAc->Microtubule Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces Antifungal_Mechanisms cluster_0 Fungal Cell C4O Chroman-4-one Derivative T1 Cysteine Synthase C4O->T1 Inhibits T2 HOG1 Kinase C4O->T2 Inhibits T3 FBA1 (Glycolysis) C4O->T3 Inhibits R1 Disrupted Amino Acid Synthesis T1->R1 R2 Impaired Stress Response T2->R2 R3 Energy Depletion T3->R3 Death Fungal Cell Death R1->Death R2->Death R3->Death

Proposed antifungal mechanisms of action for chroman-4-one derivatives.
Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Compound ClassModificationTarget OrganismMIC (µg/mL)Reference
Chroman-4-one Unsubstituted (Pos. 7-OH)Candida albicans15.6[11][12]
Chroman-4-one 7-O-alkylationCandida albicans>500[11][12]
Homoisoflavonoid 3'-methoxy on Ring BCandida tropicalis31.2[11][12]
Thiochroman-4-one Oxime Ether 6-Cl, 2-(oxadiazole thioether)Xanthomonas oryzae17[13]

Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response. [7][14]

Mechanism of Action: TLR4/MAPK Pathway Inhibition

A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. [14]Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs). This activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting this TLR4/MAPK pathway, thereby downregulating the expression of these inflammatory cytokines. [14]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK TF Transcription Factors (e.g., NF-κB, AP-1) MAPK->TF Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) TF->Cytokines Upregulates Expression Inflammation Inflammation Cytokines->Inflammation C4O Chroman-4-one Derivative C4O->MAPK Inhibits

Inhibition of the TLR4/MAPK inflammatory pathway.

Experimental Methodologies

The validation of the biological activities described requires robust and reproducible experimental protocols. Below are standardized methodologies for the synthesis and evaluation of chroman-4-one oxime derivatives.

Protocol 1: General Synthesis of 2-Substituted Chroman-4-ones

[6]1. Reactant Preparation: Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the desired aldehyde (1.2 eq) in ethanol. 2. Base Addition: Add a catalytic amount of a suitable base (e.g., pyrrolidine or DIPA). 3. Reaction: Heat the mixture under microwave irradiation at 160-170 °C for 15-30 minutes or reflux under conventional heating until TLC indicates consumption of starting material. 4. Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, concentrate the solvent under reduced pressure. 5. Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure chroman-4-one. 6. Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Chroman-4-one Oxime

[1]1. Reactant Preparation: Dissolve the synthesized chroman-4-one (1.0 eq) in a mixture of ethanol and pyridine. 2. Reagent Addition: Add hydroxylamine hydrochloride (1.5-2.0 eq) to the solution. 3. Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. 4. Workup: After cooling, pour the reaction mixture into ice-cold water. 5. Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. 6. Characterization: Confirm the formation of the oxime by spectroscopic methods. The geometry of the oxime ((E)- vs. (Z)-isomer) can be assigned based on the chemical shift of the H-5 proton in ¹H NMR spectroscopy.

Protocol 3: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

[6][10]1. Reagent Preparation: Prepare assay buffer, a solution of human recombinant SIRT2 enzyme, the fluorogenic substrate (e.g., Fluor de Lys-SIRT2), and the developer solution containing a protease. 2. Compound Preparation: Prepare serial dilutions of the test compounds (chroman-4-one derivatives) in DMSO and then dilute further in assay buffer. 3. Reaction Initiation: In a 96-well microplate, add the SIRT2 enzyme, the test compound, and NAD⁺. Incubate for 10 minutes at 37 °C. 4. Substrate Addition: Add the fluorogenic substrate to initiate the deacetylation reaction. Incubate for 1-2 hours at 37 °C. 5. Development: Stop the deacetylation by adding the developer solution. Incubate for 30-45 minutes at 37 °C to allow the protease to cleave the deacetylated substrate, releasing the fluorophore. 6. Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm). 7. Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Chroman-4-one oximes and their derivatives represent a highly versatile and promising class of bioactive molecules. Their synthetic tractability allows for the creation of diverse chemical libraries, which have demonstrated potent and often selective activity across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The well-defined structure-activity relationships, particularly for SIRT2 inhibition, provide a clear roadmap for rational drug design and lead optimization.

Future research should focus on several key areas. Firstly, enhancing the pharmacokinetic profiles of lead compounds to improve their bioavailability and in vivo efficacy is critical. [6]Secondly, further elucidation of the specific molecular targets and off-target effects will provide a more complete understanding of their safety and mechanism of action. Finally, advancing the most promising candidates into preclinical and in vivo models of disease will be essential to validate their therapeutic potential and pave the way for potential clinical development. The chroman-4-one oxime scaffold is poised to remain a fertile ground for the discovery of next-generation therapeutics.

References

  • De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Chaplin, J. H., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PMC - NIH. Available at: [Link]

  • Yurttaş, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. PMC. Available at: [Link]

  • De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. Available at: [Link]

  • De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. Available at: [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]

  • Singh, P., & Singh, P. (2024). Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. ResearchGate. Available at: [Link]

  • Sprenger, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available at: [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]

  • Singh, P., & Singh, P. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chem-Impex. Chroman-4-One Oxime. Chem-Impex. Available at: [Link]

  • Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Available at: [Link]

  • Basile, M. S., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. Available at: [Link]

  • Wang, W., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis. Available at: [Link]

  • Dos Santos, J. F. L., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety. ResearchGate. Available at: [Link]

  • Lee, J.-H., et al. (2019). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Zhang, S., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. NIH. Available at: [Link]

  • Basile, M. S., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. MDPI. Available at: [Link]

Sources

In Silico Prediction of Chroman-4-one Oxime Bioactivity: A Technical Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an oxime functionality to this core can further modulate its physicochemical properties and biological targets. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of chroman-4-one oximes. Authored for researchers, scientists, and drug development professionals, this document details the core principles and practical application of computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis. By integrating these powerful predictive tools, researchers can accelerate the discovery and optimization of novel chroman-4-one oxime-based therapeutic agents. This guide emphasizes the causality behind methodological choices and provides self-validating protocols to ensure scientific rigor and reproducibility.

Introduction

The Therapeutic Potential of the Chroman-4-one Scaffold

Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, serves as a foundational building block for a multitude of biologically active molecules.[2][4] This scaffold is prevalent in natural products, particularly flavonoids, which are known for their diverse pharmacological effects.[2] Synthetic derivatives of chroman-4-one have been extensively explored, leading to the discovery of compounds with potent anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[1][2][5][6] The structural rigidity and synthetic tractability of the chroman-4-one core make it an attractive starting point for the design of novel therapeutics.

Oxime Derivatives as Bioactive Moieties

The incorporation of an oxime group (=N-OH) at the 4-position of the chroman-one skeleton introduces a versatile functional group that can significantly influence a molecule's biological profile.[7] Oximes can act as hydrogen bond donors and acceptors, participate in metal chelation, and modulate the electronic properties of the parent molecule. This functionalization has led to the development of chroman-4-one oxime derivatives with a range of biological activities, including applications in pharmaceutical and agricultural chemistry.[8]

The Role of In Silico Methods in Accelerating Drug Discovery

Traditional drug discovery is a lengthy and expensive process. In silico methods, which utilize computational simulations and modeling, offer a powerful alternative to accelerate the identification and optimization of lead compounds.[9][10] These techniques allow for the rapid screening of large virtual libraries of molecules, the prediction of their biological activities and pharmacokinetic properties, and the elucidation of their mechanisms of action at a molecular level. By prioritizing the synthesis and experimental testing of the most promising candidates, in silico approaches can significantly reduce the time and cost associated with drug development.

Objectives and Scope of this Guide

This guide aims to provide a detailed, step-by-step methodology for the in silico prediction of the bioactivity of chroman-4-one oximes. It will cover the theoretical underpinnings and practical implementation of three key computational techniques:

  • Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structure of chroman-4-one oximes with their biological activity.

  • Molecular Docking: To investigate the binding interactions of these compounds with specific protein targets.

  • Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for bioactivity.

By the end of this guide, the reader will have a comprehensive understanding of how to apply these methods to their own research, enabling the rational design of novel and potent chroman-4-one oxime-based drug candidates.

Principles of In Silico Bioactivity Prediction

The prediction of a molecule's biological activity through computational means is grounded in the principle that the structure of a molecule dictates its function. By quantifying various aspects of a molecule's structure and physicochemical properties, we can establish relationships with its observed biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][10][11]

  • 2.1.1. The QSAR Hypothesis: The fundamental assumption of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the variations in their structural and physicochemical properties.

  • 2.1.2. Descriptor Calculation and Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Thousands of descriptors can be calculated for each molecule. A crucial step in QSAR modeling is the selection of a relevant subset of these descriptors that are most correlated with the biological activity of interest.

  • 2.1.3. Machine Learning Models in QSAR: Various machine learning algorithms can be used to build the QSAR model, including:

    • Multiple Linear Regression (MLR)

    • Partial Least Squares (PLS)

    • Support Vector Machines (SVM)

    • Random Forest (RF)

    • Artificial Neural Networks (ANN)

  • 2.1.4. Model Validation and Interpretation: A robust QSAR model must be rigorously validated to ensure its predictive power. This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. Interpretation of the selected descriptors can provide insights into the structural features that are important for the observed bioactivity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex.[12]

  • 2.2.1. Target Identification and Preparation: The first step is to identify a relevant biological target for the chroman-4-one oximes. The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning charges, and removing water molecules.

  • 2.2.2. Ligand Preparation and Conformational Sampling: The three-dimensional structures of the chroman-4-one oxime ligands are generated and optimized. The docking algorithm then samples a wide range of possible conformations and orientations of the ligand within the binding site of the protein.

  • 2.2.3. Scoring Functions and Binding Affinity Estimation: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score is predicted to be the most likely binding mode.

Pharmacophore Modeling

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.[13][14][15][16][17]

  • 2.3.1. Feature Definition and Model Generation: Pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

  • 2.3.2. Virtual Screening Applications: The generated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features and are therefore likely to be active.

A Step-by-Step Workflow for Predicting Chroman-4-one Oxime Bioactivity

This section outlines a practical, step-by-step workflow for the in silico prediction of the bioactivity of a series of chroman-4-one oxime derivatives.

In_Silico_Workflow cluster_0 Data Preparation cluster_1 QSAR Modeling cluster_2 Structure-Based Methods cluster_3 Analysis & Integration Data_Curation Data Curation & Preparation Structure_Standardization Structure Standardization Data_Curation->Structure_Standardization Bioactivity_Normalization Bioactivity Normalization Structure_Standardization->Bioactivity_Normalization Descriptor_Calculation Descriptor Calculation Bioactivity_Normalization->Descriptor_Calculation Molecular_Docking Molecular Docking Bioactivity_Normalization->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling Bioactivity_Normalization->Pharmacophore_Modeling Data_Splitting Dataset Splitting Descriptor_Calculation->Data_Splitting Model_Building Model Building & Training Data_Splitting->Model_Building Model_Validation Model Validation Model_Building->Model_Validation Results_Integration Integration of Results Model_Validation->Results_Integration Molecular_Docking->Results_Integration Pharmacophore_Modeling->Results_Integration ADMET_Prediction ADMET Prediction Results_Integration->ADMET_Prediction Lead_Identification Lead Identification ADMET_Prediction->Lead_Identification

Caption: Overall workflow for in silico bioactivity prediction.

Data Curation and Preparation

The quality of the input data is paramount for building reliable predictive models.

  • 3.1.1. Sourcing Chroman-4-one Oxime Datasets:

    • Search chemical databases such as PubChem, ChEMBL, and ZINC for chroman-4-one oxime derivatives with reported biological activity against a specific target or phenotype.

    • Compile a dataset of these compounds, including their chemical structures and corresponding bioactivity data (e.g., IC50, EC50, Ki).

  • 3.1.2. Chemical Structure Standardization:

    • Use a cheminformatics toolkit like RDKit or ChemAxon's Standardizer to clean and standardize the chemical structures. This includes removing salts, neutralizing charges, and ensuring a consistent representation of tautomers and stereoisomers.

  • 3.1.3. Bioactivity Data Normalization:

    • Convert the bioactivity data into a consistent logarithmic scale (e.g., pIC50 = -log10(IC50)). This ensures that the data is more evenly distributed and suitable for QSAR modeling.

QSAR Model Development Workflow

QSAR_Workflow Start Standardized Dataset Descriptor_Calc Calculate Molecular Descriptors (e.g., PaDEL) Start->Descriptor_Calc Data_Split Split Data (Training & Test Sets) Descriptor_Calc->Data_Split Feature_Selection Feature Selection (e.g., Genetic Algorithm) Data_Split->Feature_Selection Model_Train Train ML Model (e.g., Random Forest) Feature_Selection->Model_Train Internal_Validation Internal Validation (Cross-Validation) Model_Train->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Model_Analysis Analyze Model Performance (R², Q², RMSE) External_Validation->Model_Analysis End Final Predictive Model Model_Analysis->End

Caption: Step-by-step QSAR model development workflow.

  • 3.2.1. Calculation of Molecular Descriptors:

    • Use software such as PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D) for each compound in the dataset.

  • 3.2.2. Dataset Splitting and Feature Selection:

    • Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.

    • Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the most relevant descriptors.

  • 3.2.3. Model Building and Training:

    • Use the selected descriptors and the training set to build a QSAR model using a chosen machine learning algorithm.

  • 3.2.4. Rigorous Model Validation:

    • Internal Validation: Perform k-fold cross-validation on the training set to assess the model's robustness and stability.

    • External Validation: Use the trained model to predict the bioactivity of the compounds in the test set.

    • Performance Metrics: Evaluate the model's performance using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

Metric Description Acceptable Value
Goodness of fit (training set)> 0.6
Predictive ability (internal)> 0.5
R²_pred Predictive ability (external)> 0.6
RMSE Prediction errorAs low as possible
Table 1: Common statistical metrics for QSAR model validation.
Molecular Docking Protocol
  • 3.3.1. Case Study: Docking of a Chroman-4-one Oxime into a Target Protein (e.g., a kinase)

    • Protein Preparation:

      • Download the crystal structure of the target kinase from the PDB.

      • Use a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro) to prepare the protein by adding hydrogens, assigning partial charges, and defining the binding site based on the co-crystallized ligand.

    • Ligand Preparation:

      • Generate the 3D structure of the chroman-4-one oxime and perform energy minimization.

    • Docking Simulation:

      • Run the docking simulation using a program like AutoDock Vina or GOLD.

    • Analysis of Docking Poses and Interactions:

      • Visualize the predicted binding poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Compound ID Docking Score (kcal/mol) Key Interacting Residues Interaction Type
C4O-001-9.5GLU81, LEU132H-bond, Hydrophobic
C4O-002-8.7LYS30, PHE145H-bond, Pi-pi stacking
C4O-003-9.1ASP144, VAL18H-bond, Hydrophobic
Table 2: Example of molecular docking results.
Pharmacophore Model Generation and Screening
  • 3.4.1. Generating a Pharmacophore Model from Active Chroman-4-one Oximes:

    • Align a set of structurally diverse and highly active chroman-4-one oximes.

    • Use a pharmacophore modeling software (e.g., LigandScout, Discovery Studio) to identify the common chemical features and their spatial arrangement.

  • 3.4.2. Validating the Pharmacophore Model:

    • Use the generated model to screen a database containing both active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially retrieves active compounds.

  • 3.4.3. Screening a Virtual Library:

    • Use the validated pharmacophore model to screen a large virtual library of compounds to identify novel hits with the desired pharmacophoric features.

Interpreting and Integrating the Results

Combining QSAR, Docking, and Pharmacophore Insights

The true power of in silico methods lies in the integration of results from multiple approaches.

  • QSAR models can identify the key molecular properties that drive bioactivity.

  • Molecular docking can provide a structural basis for these findings by revealing how these properties translate into specific interactions with the target protein.

  • Pharmacophore models can abstract these key features into a 3D query for discovering novel scaffolds.

Results_Integration QSAR QSAR (Key Descriptors) Hypothesis Integrated Bioactivity Hypothesis QSAR->Hypothesis Docking Molecular Docking (Binding Interactions) Docking->Hypothesis Pharmacophore Pharmacophore (3D Features) Pharmacophore->Hypothesis Lead_Opt Rational Lead Optimization Hypothesis->Lead_Opt New_Design Design of Novel Compounds Hypothesis->New_Design

Caption: Integration of computational chemistry methods.

ADMET Prediction for Lead Optimization

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.[18][19][20][21][22]

  • Protocol for ADMET Prediction:

    • Use online tools (e.g., SwissADME, pkCSM) or commercial software (e.g., ADMET Predictor) to predict key ADMET properties for the most promising chroman-4-one oxime candidates.[20]

    • Properties to assess include:

      • Absorption: Caco-2 permeability, human intestinal absorption.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, hepatotoxicity.

Guiding Synthesis and Experimental Testing

The integrated in silico results provide a strong rationale for prioritizing which chroman-4-one oxime derivatives to synthesize and test experimentally. This data-driven approach focuses resources on compounds with the highest probability of success, thereby streamlining the drug discovery pipeline.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the in silico prediction of chroman-4-one oxime bioactivity. By leveraging the synergistic power of QSAR, molecular docking, and pharmacophore modeling, researchers can gain deep insights into the structure-activity relationships of this promising class of compounds. As computational power and machine learning algorithms continue to advance, the accuracy and scope of these predictive models will undoubtedly increase, further accelerating the discovery of novel therapeutics. The integration of artificial intelligence and large-scale biological data will pave the way for a new era of precision drug design, where the biological activity and pharmacokinetic properties of molecules can be predicted with unprecedented accuracy.

References

  • ResearchGate. Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. [Link]

  • PubMed Central. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • PubMed Central. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

  • ResearchGate. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • ACS Publications. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. [Link]

  • ResearchGate. Chroman-4-one analogs exhibiting antileishmanial activity. [Link]

  • PubMed. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]

  • MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]

  • PubMed. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. [Link]

  • ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. [Link]

  • PrepChem.com. Preparation of 4-Chromanone Oxime. [Link]

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • National Institutes of Health. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • National Institutes of Health. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. [Link]

  • SpringerLink. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]

  • Royal Society of Chemistry. The pursuit of accurate predictive models of the bioactivity of small molecules. [Link]

  • PubMed Central. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. [Link]

  • Patsnap. What is pharmacophore modeling and its applications?. [Link]

  • ResearchGate. Design, Synthesis and Molecular Docking Studies of Chroman-4-one Linked Thiosemicarbazide Derivatives as Inhibitors of KatG and Anti-Mycobacterium Tuberculosis Agents. [Link]

  • MDPI. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. [Link]

  • MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]

  • National Institutes of Health. In silico fight against novel coronavirus by finding chromone derivatives as inhibitor of coronavirus main proteases enzyme. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. [Link]

  • Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]

Sources

Methodological & Application

Application Note: Development of Chroman-4-one Oxime-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" Strategy

In modern drug discovery, the chroman-4-one (dihydrobenzopyran-4-one) framework is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

While the ketone functionality of the parent chroman-4-one allows for diverse derivatization, the conversion to an oxime (hydroxyimino) group significantly alters the pharmacophore. The oxime moiety (


) serves two critical roles:
  • Hydrogen Bond Donor/Acceptor: It facilitates interaction with polar residues in enzyme active sites (e.g., Thr, Ser, or His).

  • Metal Chelation: In metalloenzymes like Carbonic Anhydrase (CA) , the oxime oxygen and nitrogen can coordinate with the catalytic Zinc ion (

    
    ), acting as a competitive inhibitor.
    

This guide details the end-to-end workflow for developing these inhibitors, focusing on Carbonic Anhydrase (CA) as a primary enzymatic model due to its clinical relevance in oncology (hypoxic tumor survival) and glaucoma.

Chemical Synthesis Protocol

The synthesis of chroman-4-one oximes relies on a condensation reaction between the chroman-4-one ketone and hydroxylamine hydrochloride.

Reaction Mechanism & Causality

We utilize Sodium Acetate (NaOAc) as a buffering base.

  • Why? Hydroxylamine is supplied as a hydrochloride salt (

    
    ) for stability. The amine must be deprotonated to act as a nucleophile. Strong bases (NaOH) can cause ring opening of the chromanone or aldol condensation side reactions. NaOAc maintains a mild acidic-to-neutral pH (approx. pH 4-6), which is optimal for imine formation kinetics while preserving the heterocyclic ring.
    
Step-by-Step Synthesis

Reagents:

  • Substituted Chroman-4-one (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq)
    
  • Solvent: Absolute Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the specific chroman-4-one derivative in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 1.5 mmol of

    
     and 1.5 mmol of 
    
    
    
    to the solution.
  • Reflux: Attach a water-cooled condenser and reflux the mixture at 78-80°C.

    • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The oxime product is typically more polar (lower

      
      ) than the starting ketone. Reaction time is usually 2–4 hours.
      
  • Workup:

    • Evaporate the ethanol under reduced pressure (Rotavap).

    • Resuspend the residue in 20 mL ice-cold water. The oxime usually precipitates as a white/off-white solid.

    • Filter the solid and wash with cold water (

      
       mL) to remove excess salts.
      
  • Purification: Recrystallize from aqueous ethanol. If the product is oily, perform column chromatography (Silica gel 60).

Structural Validation

Before biological testing, confirm identity:

  • IR Spectroscopy: Look for the disappearance of the carbonyl peak (

    
    ) and appearance of the 
    
    
    
    stretch (
    
    
    ) and broad
    
    
    stretch (
    
    
    ).
  • NMR: The oxime

    
     proton typically appears as a singlet between 
    
    
    
    10.0–11.5 ppm (DMSO-
    
    
    ).
Synthesis Workflow Visualization

SynthesisWorkflow Start Chroman-4-one (Ketone) Reagents NH2OH.HCl + NaOAc (Ethanol) Start->Reagents Process Reflux (80°C) 2-4 Hours Reagents->Process Check TLC Monitoring (Hex:EtOAc) Process->Check Check->Process Incomplete Workup Evaporation & Ice Water Precip. Check->Workup Complete Product Chroman-4-one Oxime (Target Ligand) Workup->Product

Figure 1: Synthetic pathway for the conversion of chroman-4-one to its oxime derivative.

Enzymatic Assay Protocol: Carbonic Anhydrase (CA)

While Carbonic Anhydrase physiologically catalyzes the hydration of


, this reaction is difficult to measure in high-throughput formats. We utilize the Esterase Activity  of CA as a validated surrogate assay. CA hydrolyzes 4-nitrophenyl acetate (4-NPA)  to generate 4-nitrophenol , a yellow chromophore detectable at 400–405 nm.
Assay Logic
  • Enzyme: Bovine Carbonic Anhydrase (bCA) (Sigma-Aldrich, Isoform II is standard for initial screening).

  • Substrate: 4-Nitrophenyl Acetate (4-NPA).[1]

  • Inhibitor: Synthesized Chroman-4-one Oxime.[2]

  • Readout: Absorbance increase over time (

    
    ).
    
Reagent Preparation
ReagentConcentrationPreparation Notes
Assay Buffer 50 mM Tris-HCl, pH 7.6Adjust pH carefully; CA activity is pH-dependent.
Enzyme Stock 1.0 mg/mLDissolve bCA in Assay Buffer. Store at -20°C.
Substrate Stock 3 mM 4-NPADissolve in Acetone . (4-NPA is unstable in water). Prepare fresh.
Inhibitor Stock 10 mMDissolve in DMSO.
Microplate Protocol (96-Well Format)
  • Blank Wells: Add 140 µL Buffer + 20 µL Acetone (No Enzyme, No Inhibitor).

  • Control Wells (100% Activity): Add 120 µL Buffer + 20 µL Enzyme Solution + 10 µL DMSO.

  • Test Wells: Add 120 µL Buffer + 20 µL Enzyme Solution + 10 µL Inhibitor (various concentrations).

  • Incubation: Incubate plate at 25°C for 15 minutes .

    • Why? This allows the inhibitor to reach equilibrium binding with the enzyme active site before the substrate competes for entry.

  • Reaction Start: Add 10 µL of 3 mM 4-NPA to all wells.

  • Measurement: Immediately place in a kinetic microplate reader.

    • Mode: Kinetic

    • Wavelength: 405 nm[1][3][4]

    • Duration: 30 minutes (read every 60 seconds).

Assay Logic Visualization

AssayLogic Enzyme Enzyme (CA) Active Site Open Complex E-I Complex (Zinc Coordinated) Enzyme->Complex + Inhibitor (Incubation) Substrate Substrate (4-NPA) Enzyme->Substrate No Inhibitor (Control) Inhibitor Chroman-4-one Oxime Complex->Substrate Substrate Addition Product Product (4-Nitrophenol) Yellow (405nm) Substrate->Product Hydrolysis NoProduct No Reaction (Transparent) Substrate->NoProduct Blocked Active Site

Figure 2: Kinetic logic of the competitive inhibition assay using 4-NPA.

Data Analysis & SAR Interpretation

Calculating % Inhibition

Calculate the initial velocity (


) for each well (slope of the linear portion of the Absorbance vs. Time curve).


IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis) . Use non-linear regression (Sigmoidal Dose-Response) to determine the


 (concentration required for 50% inhibition).
Structure-Activity Relationship (SAR) Guidelines

When analyzing your chroman-4-one oxime library, look for these trends:

  • Position 6 & 7 Substitution: Electron-withdrawing groups (halogens) at position 6 often enhance potency by increasing the acidity of the oxime or influencing hydrophobic contacts in the enzyme pocket.

  • Oxime Geometry: The oxime can exist as E (trans) or Z (cis) isomers. The E-isomer is typically thermodynamically favored and often binds more effectively due to reduced steric clash with the enzyme wall.

References

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Neri, D., & Supuran, C. T. (2011).[5] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. [Link]

  • Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7995-8008. [Link]

Sources

The Pivotal Role of Chroman-4-one Oxime in Modern Agricultural Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this pursuit, the chroman-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of an oxime functional group at the 4-position of the chroman ring system unlocks a new dimension of chemical diversity and biological potential. This technical guide provides an in-depth exploration of the application of chroman-4-one oxime and its derivatives in agricultural chemistry, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Chroman-4-one Oxime Scaffold

Chroman-4-ones are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a diverse range of bioactive molecules.[1] The core structure, a fusion of a benzene ring and a dihydropyranone ring, provides a versatile platform for chemical modification. The derivatization of the carbonyl group at the 4-position into an oxime introduces a reactive and modifiable site, paving the way for the creation of extensive libraries of compounds with varied physicochemical properties and biological targets. These derivatives, particularly oxime ethers and esters, have shown significant promise as fungicides, insecticides, and even herbicides, making them a focal point in the development of next-generation crop protection agents.[2][3]

Synthesis of Chroman-4-one Oxime and Its Derivatives: A Step-by-Step Protocol

The journey from the basic chroman-4-one structure to a potent agrochemical begins with precise and efficient synthesis. The following protocols provide a foundation for laboratory-scale synthesis.

Protocol for the Synthesis of Chroman-4-one Oxime

This protocol details the conversion of chroman-4-one to its corresponding oxime.

Materials:

  • Chroman-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

Procedure:

  • Dissolve 18.4 g of chroman-4-one in 100 ml of ethanol by heating the mixture to its boiling point.

  • In a separate flask, prepare a hot solution of 36.8 g of sodium acetate in 50 ml of water.

  • To the hot solution of chroman-4-one, add 18.4 g of hydroxylamine hydrochloride, followed by the hot sodium acetate solution.

  • Reflux the reaction mixture for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to approximately 10°C to induce crystallization.

  • Collect the resulting crystals by filtration, wash them with water, and allow them to air dry.

  • The crude chroman-4-one oxime can be further purified by recrystallization from methanol to yield a product with a melting point of 139-142°C.[2]

General Protocol for the Synthesis of Chroman-4-one Oxime Ethers and Esters

The following is a general procedure for the derivatization of chroman-4-one oxime into its ether or ester analogues, which often exhibit enhanced biological activity.

Materials:

  • Chroman-4-one oxime

  • Appropriate alkyl or acyl halide (e.g., methyl iodide, acetyl chloride)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

Procedure:

  • To a solution of chroman-4-one oxime in an anhydrous solvent, add a suitable base.

  • Stir the mixture at room temperature for a designated period to form the corresponding oximate anion.

  • Slowly add the alkyl or acyl halide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxime ether or ester.

Applications in Agricultural Chemistry: A Multi-faceted Approach

Chroman-4-one oxime derivatives have demonstrated efficacy across the three major pillars of crop protection: fungicidal, insecticidal, and herbicidal applications.

Fungicidal Activity

Derivatives of chroman-4-one oxime, particularly thiochroman-4-one oxime ethers, have shown potent fungicidal activity against a range of plant pathogens.

Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, some oxime ether fungicides are known to act as succinate dehydrogenase inhibitors (SDHIs).[4] By inhibiting this key enzyme in the mitochondrial respiratory chain, they disrupt cellular respiration and energy production in the fungus, leading to its death.

Protocol for In Vitro Antifungal Assay:

  • Prepare potato dextrose agar (PDA) plates.

  • Place a mycelial plug (approximately 5 mm in diameter) from a fresh culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each PDA plate.[5]

  • Apply different concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to sterile filter paper discs and place them at a defined distance from the fungal plug.

  • Use a solvent-only disc as a negative control and a commercial fungicide as a positive control.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to the negative control.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth) for each compound.

Quantitative Data on Fungicidal Activity:

CompoundTarget PathogenEC₅₀ (µg/mL)Reference
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas oryzae pv. oryzae17[6]
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas axonopodis pv. citri28[6]
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oximeBotrytis cinerea79% inhibition at 50 µg/mL[6]
Insecticidal Activity

Chromanone analogues have been investigated as insecticides, particularly as mimics of diacylhydrazine insect growth regulators.

Mechanism of Action: Diacylhydrazine insecticides are known to be ecdysone agonists.[7] They bind to the ecdysone receptor, leading to a premature and incomplete molting process, which is ultimately lethal to the insect. It is hypothesized that chromanone analogues of diacylhydrazines share this mode of action.

Protocol for Insecticidal Bioassay (Leaf-dip method):

  • Prepare a series of concentrations of the test compounds in a suitable solvent containing a surfactant.

  • Dip host plant leaves (e.g., cabbage for Spodoptera litura) into the test solutions for a few seconds and allow them to air dry.

  • Place the treated leaves in a petri dish or a suitable container.

  • Introduce a known number of insect larvae (e.g., third-instar larvae) into each container.

  • Use leaves treated with solvent and surfactant only as a negative control.

  • Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LD₅₀ value (the lethal dose that kills 50% of the test population).

Quantitative Data on Insecticidal Activity:

Compound ClassTarget PestActivityReference
Chromanone analogues of diacylhydrazineMythimna separataGood insecticidal activity at 500 mg/L[3]
ChromonesSpodoptera lituraAntifeedant activity
Herbicidal Activity

While research in this area is less extensive, some chromone derivatives have demonstrated herbicidal properties.

Mechanism of Action: The precise mechanism of action for herbicidal chromanones is still under investigation. However, natural phytotoxins often act by inhibiting key plant enzymes or disrupting essential physiological processes.

Protocol for Herbicidal Activity Testing (Post-emergence):

  • Grow target weed species (e.g., ryegrass, morningglory) in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Prepare solutions of the test compounds at various concentrations with an appropriate surfactant.

  • Spray the solutions evenly onto the foliage of the weed seedlings.

  • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).

  • Maintain the plants in a greenhouse or growth chamber under controlled conditions.

  • Visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

  • Determine the GR₅₀ value (the concentration that causes a 50% reduction in plant growth or biomass).

A patent has indicated that chromone derivatives, including 1-benzopyran-4-one, exhibit non-selective, contact post-emergence herbicidal activity against various grasses and broadleaf weeds.[8]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective agrochemicals. For chroman-4-one oxime derivatives, several SAR trends have been observed:

  • Oxime Ethers vs. Esters: In some studies, oxime ether derivatives have shown superior insecticidal activity compared to their ester counterparts.[9]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring of the chroman-4-one core can significantly influence biological activity. Electron-withdrawing groups can enhance potency in some cases.

  • The R-group on the Oxime: The group attached to the oxygen of the oxime (in the case of ethers) or the carbonyl group (in the case of esters) plays a critical role in determining the compound's activity and spectrum.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow Chromanone Chroman-4-one Reaction1 Hydroxylamine Hydrochloride, Sodium Acetate Chromanone->Reaction1 Oxime Chroman-4-one Oxime Reaction1->Oxime Reaction2 Alkyl/Acyl Halide, Base Oxime->Reaction2 Derivatives Oxime Ethers/ Esters Reaction2->Derivatives

Caption: Synthetic pathway from Chroman-4-one to its oxime and derivatives.

Biological_Applications C4O Chroman-4-one Oxime Derivatives Fungicide Fungicide C4O->Fungicide e.g., Botrytis cinerea Insecticide Insecticide C4O->Insecticide e.g., Spodoptera litura Herbicide Herbicide C4O->Herbicide e.g., Broadleaf weeds

Caption: Diverse agricultural applications of Chroman-4-one oxime derivatives.

Conclusion and Future Perspectives

Chroman-4-one oxime and its derivatives represent a promising and versatile scaffold for the development of novel agrochemicals. Their demonstrated efficacy against a range of fungal and insect pests, coupled with their potential as herbicides, underscores their importance in the ongoing search for sustainable crop protection solutions. The synthetic accessibility of this class of compounds allows for the creation of large and diverse chemical libraries, which, when combined with high-throughput screening and robust structure-activity relationship studies, will undoubtedly lead to the discovery of new and more effective active ingredients. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their biological activity and selectivity, and evaluating their environmental fate and toxicological profiles to ensure their safe and effective use in agriculture.

References

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Advances, 11(35), 21541-21550. [Link]

  • Herbicidal composition comprising chromone derivatives and a method for weed control. (2017).
  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145-1150. [Link]

  • Preparation of 4-Chromanone Oxime. PrepChem. [Link]

  • Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines. (2007). Bioorganic & Medicinal Chemistry, 15(5), 1888-1895. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules, 27(23), 8268. [Link]

  • Substituted Chromen-4-one Derivatives for Treating Hepatitis B Virus Infection. (2020). ACS Medicinal Chemistry Letters, 11(9), 1775-1776. [Link]

  • Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. (2018). Letters in Drug Design & Discovery, 15(11), 1168-1178. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]

  • An Overview of Oxime-Derived Plant Metabolites. ResearchGate. [Link]

  • A Review of Biologically Active Oxime Ethers. (2023). Molecules, 28(13), 5099. [Link]

  • In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. (2025). BMC Plant Biology, 25(1), 1-15. [Link]

  • Oxime derivatives and their use in the protection of cultivated plants.
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). PLoS ONE, 12(6), e0178842. [Link]

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Patsnap. [Link]

  • Fungicide Modes of Action. Bayer Crop Science. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. (2022). Molecules, 27(19), 6563. [Link]

  • Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn. for Natural Weed Control. (2023). Plants, 12(13), 2533. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules, 27(23), 8268. [Link]

  • Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. (2022). Plants, 11(15), 2029. [Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (2022). Malaria Journal, 21(1), 1-13. [Link]

  • Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. ResearchGate. [Link]

  • Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5696-5707. [Link]

  • Bioassay Techniques in Entomological Research. SciSpace. [Link]

  • Aldoximes: compounds at the crossroads of multiple metabolic pathways in plant. ResearchGate. [Link]

  • Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5696-5707. [Link]

  • 2.2. In vitro antifungal assay. Bio-protocol. [Link]

  • A New Plant Growth Regulator: An In Silico Evaluation. ResearchGate. [Link]

  • Phytotoxicity of hexachlorocyclohexane: Effect on germination and early growth of different plant species. (2010). Chemosphere, 79(3), 329-335. [Link]

  • Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (2022). International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. (2016). Molecules, 21(10), 1375. [Link]

  • A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. (2022). Insects, 13(10), 882. [Link]

  • (PDF) In vitro Antifungal Activities of Some Plant Extracts against Fungal Pathogens Causing Cutaneous Mycoses. ResearchGate. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2021). Pharmaceuticals, 14(7), 648. [Link]

  • Preparation method and application of thiochroman-4-ketone derivative containing 1, 3, 4-oxadiazole thioether and oxime ether structure. Patsnap. [Link]

  • In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. ARCC Journals. [Link]

  • Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. (2017). Molecules, 22(10), 1699. [Link]

  • Molecular Mechanism of Action of Herbicides. ResearchGate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(19), 6563. [Link]

  • Bioassay Techniques in Entomological Research. (2023). International Journal of Plant & Soil Science, 35(16), 363-373. [Link]

  • Design, synthesis and antifungal activity of cinnamaldehyde oxime ester derivatives. (2024). Chinese Journal of Pesticide Science, 26(6), 1053-1060. [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2022). International Journal of Molecular Sciences, 23(19), 11688. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

Sources

Microwave-assisted synthesis of Chroman-4-one oxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Chroman-4-one Oxime

Executive Summary

This application note details a high-efficiency protocol for the synthesis of Chroman-4-one oxime , a critical pharmacophore in medicinal chemistry.[1] Traditionally synthesized via prolonged reflux (1.5–4 hours), this guide demonstrates a microwave-assisted methodology that reduces reaction time to under 10 minutes while improving yield and purity.[1]

Target Audience: Medicinal chemists and process development scientists focusing on heterocyclic scaffolds for antifungal agents, SIRT2 inhibitors, and homoisoflavonoid precursors.

Scientific Background & Rationale

The Pharmacophore

The chroman-4-one scaffold is a "privileged structure" in drug discovery.[1][2] Its oxime derivatives exhibit significant biological activity, including:

  • SIRT2 Inhibition: Modulation of sirtuins for neuroprotective and anti-cancer applications [1].[1][2]

  • Antimicrobial Activity: Efficacy against Candida species and Gram-positive bacteria [2].[1]

  • Synthetic Utility: A precursor for the Beckman rearrangement to form substituted dihydro-1,4-benzoxazepines.[1]

Reaction Mechanism

The formation of the oxime proceeds via a condensation reaction between the ketone (chroman-4-one) and hydroxylamine (


).[1]
  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of the chromanone.[1]

  • Proton Transfer: Formation of a carbinolamine intermediate.[1]

  • Dehydration: Acid-catalyzed elimination of water to form the

    
     bond.[1]
    

Note on Microwave Interaction: The polar nature of the hydroxylamine hydrochloride and the ethanol solvent makes this reaction highly susceptible to microwave dielectric heating. The rapid internal heating accelerates the dehydration step, which is often the rate-determining factor in conventional reflux.

DOT Diagram: Reaction Mechanism

OximeMechanism Reactants Chroman-4-one + NH2OH·HCl Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Base NaOAc (Buffer) Base->Reactants Liberates Free NH2OH Transition Dehydration (-H2O) Intermediate->Transition Thermal Activation Product Chroman-4-one Oxime Transition->Product Rapid Conversion

Figure 1: Mechanistic pathway of oxime formation accelerated by thermal activation.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Chromanone (CAS: 491-37-2)[1]

    • Hydroxylamine Hydrochloride (

      
      )[1][3]
      
    • Sodium Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , anhydrous)[3]
      
    • Ethanol (95% or absolute)[1]

    • Deionized Water[1]

  • Equipment:

    • Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)[1]

    • 10 mL or 30 mL Microwave Process Vials with crimp caps

    • TLC Plates (Silica gel 60

      
      )[1][4]
      
Method A: Conventional Reflux (Baseline)

For comparison purposes based on standard literature [3].

  • Dissolve 1.0 eq of 4-chromanone in Ethanol.

  • Add 1.5 eq

    
     and 2.0 eq 
    
    
    
    (dissolved in minimal water).
  • Reflux at 80°C for 90–120 minutes.

  • Cool, precipitate with water, filter.[1][5]

  • Typical Yield: 85–90%.[1]

Method B: Microwave-Assisted Protocol (Recommended)

This protocol utilizes the "superheating" effect of closed-vessel microwave irradiation.[1]

Step-by-Step Workflow:

  • Preparation:

    • In a 10 mL microwave vial, dissolve 4-chromanone (148 mg, 1.0 mmol) in Ethanol (2 mL) .

    • Add Hydroxylamine Hydrochloride (104 mg, 1.5 mmol) .

    • Add Sodium Acetate (123 mg, 1.5 mmol) dissolved in Water (0.5 mL) .

    • Note: The NaOAc acts as a buffer to liberate free hydroxylamine while preventing the pH from dropping too low, which would protonate the amine and inhibit nucleophilic attack.

  • Irradiation:

    • Seal the vial with a crimp cap (PTFE/Silicone septum).[1]

    • Settings:

      • Mode: Dynamic/Standard

      • Temperature: 100°C

      • Hold Time: 5 minutes

      • Pressure Limit: 15 bar (safety cutoff)

      • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C (assisted by compressed air usually built into the reactor).[1]

    • Pour the reaction mixture into Ice Water (10 mL) .

    • Stir vigorously.[1][3] The oxime should precipitate immediately as a white solid.[1]

    • Filter via vacuum filtration.[1][6] Wash with cold water (

      
      ).[1]
      
  • Purification (Optional):

    • The crude product is typically >95% pure.[1]

    • If necessary, recrystallize from Ethanol/Water (1:1).[1]

DOT Diagram: Experimental Workflow

Workflow Step1 PREPARATION Dissolve Reactants in EtOH/H2O (Vial Sealed) Step2 IRRADIATION 100°C | 5 Minutes | High Stirring Step1->Step2 Step3 QUENCH Pour into 10mL Ice Water Step2->Step3 Step4 ISOLATION Vacuum Filtration & Wash Step3->Step4 Step5 ANALYSIS MP: 139-142°C TLC (Hex:EtOAc 4:1) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Data Comparison

The microwave method offers a 18-fold reduction in reaction time with comparable or superior yields.[1][7]

ParameterConventional Reflux [3]Microwave Protocol (This Work)
Temperature ~78°C (Boiling EtOH)100°C (Pressurized)
Time 90 - 120 mins5 mins
Yield 85 - 90%92 - 95%
Solvent Usage High (due to reflux volume)Low (concentrated slurry)
Energy Efficiency Low (convective heating)High (direct dielectric heating)
Validation & Analysis (Self-Validating Systems)

To ensure the protocol was successful, perform the following checks:

  • TLC Monitoring:

    • Mobile Phase: Hexane : Ethyl Acetate (4:1).[1]

    • Observation: The starting material (Chroman-4-one) has a higher

      
       (~0.6).[1] The Oxime product is more polar and will appear lower (
      
      
      
      ~0.3).[1]
    • Success Criteria: Complete disappearance of the top spot.[1]

  • Melting Point:

    • Expected: 139°C – 142°C [3].[1]

    • Diagnostic: A sharp melting point indicates high purity.[1] A range >3°C suggests incomplete removal of NaOAc or starting material.[1]

  • Spectroscopy (Confirmation):

    • IR: Look for the disappearance of the strong Carbonyl (

      
      ) stretch at ~1680 
      
      
      
      and the appearance of the Oxime (
      
      
      ) stretch at ~1640
      
      
      and broad
      
      
      stretch at 3200-3400
      
      
      .[1]

Troubleshooting Guide

  • Issue: No Precipitation upon adding water.

    • Cause: Ethanol concentration is too high, keeping the oxime solubilized.

    • Fix: Evaporate half the ethanol using a nitrogen stream or rotary evaporator before adding ice water.[1]

  • Issue: Brown/Oily Product.

    • Cause: Overheating or "hot spots" in the microwave leading to decomposition.[1]

    • Fix: Ensure vigorous stirring is active during irradiation.[1] Reduce temperature to 80°C and extend time to 8 minutes.

  • Issue: Incomplete Reaction (TLC shows starting material).

    • Cause: pH is too acidic (protonating

      
      ).[1]
      
    • Fix: Increase the amount of Sodium Acetate by 0.5 eq.

References

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link][1]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI (Molecules). [Link][1]

  • Preparation of 4-Chromanone Oxime. PrepChem (Based on US Patent 4,065,574). [Link][1]

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Sphinx Knowledge House. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Troubleshooting & Optimization

Identification and characterization of impurities in Chroman-4-one oxime

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CHRM-OX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Chroman-4-one oxime (CAS: 13324-11-3) is a critical intermediate in the synthesis of homoisoflavonoids and various antifungal/antidepressant pharmacophores. However, its characterization presents unique challenges due to geometric isomerism and acid-catalyzed rearrangement .

This guide addresses the three most common support tickets we receive:

  • "Ghost Peaks" in HPLC: Distinguishing E/Z isomers from true impurities.

  • Mass Spec Ambiguity: Differentiating the oxime from its Beckmann rearrangement product (lactam).

  • Genotoxic Risk Assessment: Handling residual hydroxylamine.

Module 1: Chromatographic Anomalies (The "Split Peak" Issue)

User Issue: "I am seeing a split peak or a 'shoulder' in my HPLC chromatogram for Chroman-4-one oxime. Is this a degradation product?"

Technical Diagnosis: In 90% of cases, this is not degradation. It is the separation of Geometric Isomers (E and Z) .[1][2][3] Unlike simple ketones, oximes possess a C=N double bond with restricted rotation. The lone pair on the nitrogen creates distinct spatial environments for the syn (Z) and anti (E) forms.

Troubleshooting Protocol: Isomer Identification
ParameterE-Isomer (Anti)Z-Isomer (Syn)
Steric Bulk Hydroxyl group is trans to the benzene ring.Hydroxyl group is cis to the benzene ring.
Polarity Generally less polar (elutes later in RP-HPLC).Generally more polar (elutes earlier in RP-HPLC).
Thermodynamics More stable (Major product, typically >85%).Less stable (Minor product, <15%).

Actionable Workflow:

  • Run a pH Check: Oximes are amphoteric. Ensure your mobile phase pH is buffered (ammonium acetate, pH 4.5–5.5) to prevent peak broadening.

  • Temperature Stress Test: If the ratio of the two peaks changes after heating the sample (60°C for 1 hour), they are likely isomers equilibrating. True impurities usually just increase; they rarely interconvert back and forth.

  • Peak Integration: Sum the areas. If the total area matches the theoretical mass balance, it is isomerism.

DOT Diagram: Isomer vs. Impurity Decision Tree

HPLC_Troubleshooting Start Start: Split Peak Detected Step1 Check Mobile Phase pH (Target pH 4.5-5.5) Start->Step1 Step2 Heat Sample (60°C, 1hr) Step1->Step2 Decision Does Peak Ratio Change? Step2->Decision ResultA Geometric Isomers (E/Z) (Not an Impurity) Decision->ResultA Yes (Equilibration) ResultB True Impurity (Degradant/Byproduct) Decision->ResultB No (Stable)

Caption: Decision logic to distinguish harmless geometric isomers from critical process impurities.

Module 2: Structural Elucidation (MS & NMR)

User Issue: "I have an impurity with the exact same molecular weight (MW 163.17) as the product, but it elutes differently. Is it the other isomer?"

Technical Diagnosis: If the retention time shift is significant (>2 min difference) and the UV spectrum differs, it is likely the Beckmann Rearrangement Product (2,3,4,5-tetrahydro-1,5-benzoxazepin-4(5H)-one).

Mechanism of Formation: Under acidic conditions (e.g., using TFA in HPLC mobile phase or HCl in workup) and heat, the oxime hydroxyl group is protonated, converted to a leaving group, and the alkyl group migrates to the nitrogen.[4] This expands the 6-membered ring to a 7-membered lactam.

Differentiation Matrix
FeatureChroman-4-one Oxime (Product)Benzoxazepin-4-one (Impurity)
Structure C=N (Oxime)C-N-C=O[5] (Lactam/Amide)
Mass Spec (Frag) Loss of -OH (M-17) and NO.Loss of CO (M-28) or C2H4.
1H NMR OH signal (broad singlet, ~10-11 ppm).NH signal (broad, ~8-9 ppm).
IR Spectrum C=N stretch (~1640 cm⁻¹).C=O Amide stretch (~1680 cm⁻¹).

Critical Control Point:

  • Avoid Strong Acids: Do not use high concentrations of TFA or H2SO4 during workup.

  • Temperature: Keep reaction temperatures below 80°C if acidic catalysts are present.

DOT Diagram: Impurity Fate Map

Impurity_Fate Ketone Chroman-4-one (Starting Material) Oxime Chroman-4-one Oxime (Target Product) Ketone->Oxime + NH2OH Lactam Benzoxazepin-4-one (Beckmann Impurity) Oxime->Lactam Acid + Heat (Rearrangement) Hydrolysis Hydrolysis (Reversion) Oxime->Hydrolysis H2O / H+ Hydrolysis->Ketone Degradation

Caption: Chemical pathways leading to the two primary impurities: the lactam (rearrangement) and the ketone (hydrolysis).[1][6][7][8][9][10][11][12][13]

Module 3: Genotoxic Impurity Management (ICH M7)

User Issue: "Do I need to quantify residual Hydroxylamine? Is it a mutagen?"

Technical Diagnosis: Yes. Hydroxylamine (used to synthesize the oxime) is a known mutagen. While the specific monograph was removed from the final ICH M7(R1) addendum, it remains a reactive amine that can cause DNA damage. It must be controlled as a mutagenic impurity (Class 2 or similar concern depending on specific Ames data context) .

Control Strategy:

  • Process Wash: Hydroxylamine is highly water-soluble. Ensure your workup includes at least two water washes or a slightly acidic wash (to protonate it to the salt form, which stays in the aqueous phase).

  • Derivatization Analysis: Direct HPLC detection of hydroxylamine is difficult due to poor UV absorption.

    • Method: Derivatize with Benzaldehyde to form Benzaldoxime.

    • Detection: Analyze the benzaldoxime derivative by HPLC-UV (254 nm). This provides high sensitivity (ppm level).

References
  • Synthesis & Isomerism: Chroman-4-One Oxime - Chem-Impex. (General properties and synthesis context).[1][5][6][14][15][16]

  • Beckmann Rearrangement Mechanism: The Beckmann Rearrangement - Organic Chemistry Portal. (Detailed mechanism of oxime-to-lactam conversion).

  • Mass Spectrometry of Oximes: Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.[15] (Differentiation of oxime fragmentation patterns).

  • Regulatory Framework: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[12] (Guidelines on mutagenic impurity control).

  • Isomer Separation: HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. (Analogous method development for conjugated oxime/alkene systems).

Sources

E/Z isomer separation of Chroman-4-one oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chroman-4-one Oxime Isomer Separation Ticket ID: #ISO-CHRM-004 Status: Open Subject: E/Z Isomer Separation & Characterization Protocols

User Guide Overview

Welcome to the Technical Support Center. This guide addresses the separation, identification, and handling of Chroman-4-one oxime geometric isomers. Because the biological activity of chroman-4-one derivatives (e.g., anticonvulsants, antifungals) often relies on a specific stereochemical configuration, maintaining isomeric purity is critical.

The Core Challenge: Oximes are amphoteric and prone to acid-catalyzed isomerization . Standard silica chromatography often leads to peak tailing or on-column isomerization due to acidic silanol groups. Furthermore, the thermodynamic equilibrium between E (Anti) and Z (Syn) forms can shift based on solvent and temperature.

Module 1: Analytical Diagnostics (How do I know what I have?)

Before attempting separation, you must definitively assign the E and Z isomers. For chroman-4-one oximes,


H-NMR is the gold standard  due to the "peri-proton" effect.
Diagnostic Protocol: The H-5 "Peri" Effect

The proton at position 5 (H5) on the benzene ring is spatially sensitive to the oxime hydroxyl group.

Feature(Z)-Isomer (Syn-Phenyl)(E)-Isomer (Anti-Phenyl)
Configuration Hydroxyl (-OH) and Benzene ring are on the same side .Hydroxyl (-OH) and Benzene ring are on opposite sides .
H5 Chemical Shift Deshielded (Downfield)

ppm
Shielded (Upfield)

ppm
Mechanism The lone pair of the oxime oxygen or the -OH group anisotropy interacts directly with H5, stripping electron density.The -OH group points away towards the C3-methylene, leaving H5 unaffected.
C2-Methylene Often slightly upfield (

)
Often downfield (

)

Critical Note: In IUPAC nomenclature for chroman-4-one:

  • Priority C4: Benzene Ring (C4a) > Methylene (C3).

  • Priority N: -OH > Lone Pair.

  • Z-Isomer: -OH and Benzene are on the same side (High/High).

  • E-Isomer: -OH and Benzene are on opposite sides (High/Low).

Module 2: Separation Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to resolve geometric isomers due to similar hydrophobicity. You require shape selectivity .

Recommended Protocol:

  • Stationary Phase: Phenyl-Hexyl or Cholesterol-bonded phases (e.g., Cogent UDC-Cholesterol). These phases interact with the

    
    -electrons of the chroman ring and discriminate based on the planar shape of the E vs. Z configuration.
    
  • Mobile Phase: Methanol/Water or Acetonitrile/Water (Isocratic 60:40 starting point).

  • Buffer (CRITICAL): You must buffer to neutral pH (pH 7.0) using Ammonium Acetate (10-20 mM).

    • Why? Acidic mobile phases (0.1% TFA) protonate the oxime, catalyzing

      
       interconversion during the run, leading to a "saddle" between peaks or merged peaks.
      
Method B: Fractional Crystallization (Scalable)

For preparative scales (>1g), exploit the solubility difference caused by intramolecular hydrogen bonding.

  • Theory: The (Z)-isomer often exhibits intramolecular hydrogen bonding (between OH and the aromatic ring

    
    -system or peri-proton), making it less polar and less soluble in polar protic solvents compared to the (E)-isomer.
    
  • Solvent System: Ethanol/Water (9:1) or pure Methanol.

  • Procedure:

    • Dissolve the mixture in hot Ethanol.

    • Cool slowly to 0°C.

    • The (Z)-isomer typically precipitates first.

    • Filter and recrystallize the solid. The filtrate will be enriched in the (E)-isomer.

Module 3: Troubleshooting & Stability

Issue 1: "My pure isomer became a mixture overnight."

  • Cause: Trace acid or thermal equilibration.

  • Resolution: Store oximes in solid form at -20°C. If in solution, add a trace of base (e.g., Triethylamine) to prevent acid-catalyzed isomerization. Avoid chloroform (often acidic) for NMR; use DMSO-

    
     or neutralize CDCl
    
    
    
    with basic alumina.

Issue 2: "Beckmann Rearrangement yielded the wrong lactam."

  • Cause: The Beckmann rearrangement is stereospecific—the group anti (trans) to the -OH group migrates.[1]

  • Logic Check:

    • (Z)-Isomer (OH syn to Phenyl): The C3-Methylene is anti to OH.

      
       Migration of C3.
      
    • (E)-Isomer (OH anti to Phenyl): The Phenyl Ring is anti to OH.

      
       Migration of Phenyl.
      

Visualizing the Workflow

The following diagram outlines the decision tree for separating and validating your isomers.

G Start Crude Chroman-4-one Oxime Mixture Analysis 1H-NMR Analysis (DMSO-d6) Check H5 Region (7.7 - 8.2 ppm) Start->Analysis Split Isomer Ratio? Analysis->Split PrepHPLC Prep-HPLC Column: Phenyl-Hexyl Buffer: 20mM NH4OAc (pH 7) Split->PrepHPLC Complex Mix / Small Scale Cryst Fractional Crystallization Solvent: EtOH/H2O (Z-isomer precipitates) Split->Cryst One Major Isomer / Large Scale Validation Validation 1. Re-run NMR 2. Check Melting Point PrepHPLC->Validation Cryst->Validation Storage Storage Solid state, -20°C Protect from light/acid Validation->Storage

Caption: Workflow for the isolation and validation of chroman-4-one oxime isomers.

References

  • Sharghi, H., & Sarvari, M. H. (2001).[2] Selective Synthesis of E and Z Isomers of Oximes. Synlett, 2001(1), 99-101. Link

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry. Link

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Link

  • MicroSolv Technology Corp. (2014). Recommended HPLC Columns for Effective Isomer Separation. Link

  • BenchChem. (2025). Overcoming E/Z isomerization issues in Beckmann rearrangement. Link

Sources

Challenges in the industrial scale synthesis of Chroman-4-one oxime

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: TSC-CHEM-404 | Status: Operational
Lead Scientist: Dr. A. Vance, Senior Process Chemist[1]

Executive Summary & Molecule Profile

Subject: Industrial Scale-Up of Chroman-4-one Oxime (CAS: 535935-39-8) Application: Key pharmacophore intermediate for antifungal agents, antidepressants, and dopamine agonists (e.g., Pramipexole analogs).[1] The Challenge: While the lab-scale synthesis is straightforward (condensation of ketone with hydroxylamine), the industrial scale-up is plagued by thermal instability , Beckmann rearrangement side-reactions , and mass transfer limitations during crystallization.[1]

This guide provides a self-validating protocol and troubleshooting logic to navigate these specific pitfalls.

Standard Operating Procedure (SOP) for Scale-Up

Context: This protocol replaces standard chromatography purification with a crystallization-driven process suitable for multi-kilogram batches.[1]

The Reaction Logic (Mechanism)

The synthesis relies on the nucleophilic attack of hydroxylamine (


) on the C4 carbonyl of the chroman ring.
  • Critical Control Point (CCP): The reaction generates HCl as a byproduct (from

    
    ).[1] If the pH drops below 4.0, the equilibrium shifts backward, stalling conversion. If the temperature exceeds 80°C under acidic conditions, the product rearranges to a lactam.
    
Optimized Protocol (10 kg Basis)
  • Reactor Charge: Charge Ethanol (50 L) and Chroman-4-one (10 kg) to a glass-lined reactor. Agitate until dissolved.

  • Buffer Preparation: In a separate vessel, dissolve Sodium Acetate Trihydrate (1.1 eq) in Water (25 L) .

    • Why? Sodium acetate acts as a buffer to sponge up the HCl released, maintaining pH ~5-6.[1]

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.1 eq) to the main reactor.

  • Dosing: Slowly dose the Sodium Acetate solution into the reactor over 45 minutes.

    • Thermodynamic Note: This reaction is exothermic.[1] Maintain internal temperature

      
       during addition.
      
  • Reaction Phase: Heat to Reflux (78-80°C) for 2-3 hours.

    • Monitor: HPLC for consumption of ketone (< 0.5%).[1]

  • Quench & Crystallization:

    • Cool to 50°C.

    • Add Water (50 L) slowly (Anti-solvent addition).[1]

    • Cool to 5°C over 4 hours (Linear cooling ramp to prevent oiling out).

  • Isolation: Centrifuge, wash with water (to remove salts), and dry at 45°C under vacuum.

Troubleshooting Guide: The "Why is this happening?" Matrix

Issue 1: The "Silent Killer" (Beckmann Rearrangement)

Symptom: HPLC shows a new peak (RRT ~0.8 or 1.[1]2) that is isomeric with the product (same Mass Spec M+1), but the melting point is suppressed. Diagnosis: You have accidentally catalyzed the Beckmann Rearrangement , converting the oxime into a seven-membered lactam ring.[1]

Q: Why did this happen? A: The reaction environment became too acidic at high temperatures.[1]

  • Cause A: Insufficient buffering (pH dropped < 3).[1]

  • Cause B: Extended reflux times (> 6 hours) allowed the trace acid to catalyze the migration of the alkyl group.

Corrective Action:

  • Immediate: Check reactor pH. If < 4, neutralize with 10% NaOH immediately.[1]

  • Prevention: Do not exceed 80°C. Ensure Sodium Acetate stoichiometry is accurate (1.1 to 1.2 eq).

Issue 2: "Oiling Out" (Sticky Solid Formation)

Symptom: Instead of white crystals, a yellow/brown oil separates at the bottom of the reactor during water addition. Diagnosis: The "Metastable Zone Width" (MSZW) was crossed too rapidly.

Q: How do I fix a batch that has oiled out? A:

  • Re-heat the mixture until the oil redissolves (usually ~65-70°C).

  • Add Seed Crystals (0.1 wt%) at the cloud point.[1]

  • Implement a Non-Linear Cooling Ramp : Hold at cloud point for 1 hour, then cool at 5°C/hour.

Issue 3: Incomplete Conversion (Stalled Reaction)

Symptom: 10% Starting Material remains after 5 hours reflux.[1] Adding more Hydroxylamine doesn't help.[1] Diagnosis: The reaction has reached equilibrium due to water accumulation or pH drift.[1]

Q: Should I add stronger base? A: NO. Strong bases (NaOH/KOH) can degrade the chroman ring or cause rapid exotherms with hydroxylamine.[1]

  • Fix: Distill off a portion of the ethanol (shift equilibrium) or add a mild Lewis acid catalyst (rarely needed if NaOAc is used correctly).[1]

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Side Reactions

This diagram illustrates the desired pathway versus the fatal Beckmann Rearrangement path.

ChromanOximePath SM Chroman-4-one (Starting Material) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagents NH2OH·HCl NaOAc / EtOH Reagents->Intermediate Product Chroman-4-one Oxime (Target) Intermediate->Product - H2O (Condensation) SideProduct Lactam (Impurity) Product->SideProduct Beckmann Rearrangement (High T, Acidic pH)

Caption: The synthesis pathway showing the critical divergence where acidic conditions/heat trigger the irreversible Beckmann Rearrangement.

Diagram 2: Industrial Process Flow & Safety Controls

ProcessFlow cluster_safety Safety Critical Loop RawMat Raw Materials (Solid Handling) Reactor Glass-Lined Reactor (Reflux @ 80°C) RawMat->Reactor Charge Crystallizer Crystallization (Controlled Cooling) Reactor->Crystallizer Transfer BufferTank Buffer Tank (NaOAc/H2O) BufferTank->Reactor Slow Dosing (pH Control) Centrifuge Isolation (Centrifuge) Crystallizer->Centrifuge Slurry Dryer Vacuum Dryer (< 50°C) Centrifuge->Dryer Wet Cake Waste Waste Treatment (NH2OH Destruction) Centrifuge->Waste Mother Liquor

Caption: Process flow emphasizing the separation of the mother liquor (containing toxic hydroxylamine) and temperature limits in the dryer.

Safety & Waste Management (E-E-A-T Critical)

Hydroxylamine Hazard: Hydroxylamine free base is thermally unstable and can decompose violently above 100°C. In this process, we use the hydrochloride salt, which is more stable, but the mother liquor contains free hydroxylamine.

Waste Treatment Protocol: Never discharge the mother liquor directly.[1]

  • Collection: Segregate mother liquor.

  • Destruction: Treat with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide under controlled conditions to oxidize residual hydroxylamine to Nitrogen (

    
    ) and Nitrous Oxide (
    
    
    
    ).[1]
  • Validation: Test for residual reducing power before disposal.

Data Summary Table

ParameterSpecificationImpact of Deviation
Reaction Temp 78°C - 82°C> 85°C: Beckmann Rearrangement (Lactam formation).[1] < 70°C: Slow kinetics, incomplete conversion.[1]
pH Profile 4.5 - 6.0< 4.0: Reaction stalls; Rearrangement risk increases.[1] > 7.0: Risk of ring opening or aldol-type side reactions.[1]
Dosing Time 45 - 60 minsToo Fast: Exotherm spike (>10°C rise); local hot spots.[1]
Cooling Rate 5°C / hourToo Fast: Oiling out; occlusion of impurities in crystal lattice.[1]
Yield (Typical) 85% - 92%Significant drop usually indicates pH drift or rearrangement.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for oxime formation mechanisms and stoichiometry).

  • Org. Process Res. Dev. "Safety of Hydroxylamine: Thermal Stability and Scale-Up". Organic Process Research & Development, Vol 13, Issue 2. (Authoritative source on Hydroxylamine thermal hazards).
  • PrepChem. "Preparation of 4-Chromanone Oxime". Available at: [Link] (Specific lab-scale protocol adapted for this guide).

  • Organic Chemistry Portal. "Beckmann Rearrangement". Available at: [Link] (Mechanism verification for side-reaction analysis).[1]

Sources

Technical Support Center: Regiocontrol in Chroman-4-one Oxime Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Regioselectivity in Beckmann Rearrangement & Schmidt Reaction Target Output: 1,4-Benzoxazepines vs. 1,5-Benzoxazepines

Core Logic: The Mechanism of Selectivity

Welcome to the technical support hub. If you are working with chroman-4-one oximes, your primary challenge is likely controlling the ring expansion to yield either the 1,4-benzoxazepine (Aryl migration) or the 1,5-benzoxazepine (Alkyl migration).

The Beckmann rearrangement is stereospecific . The group anti (trans) to the hydroxyl leaving group on the nitrogen is the one that migrates.[1] Therefore, the regioselectivity of your reaction is determined entirely by the geometric isomerism (


 vs. 

) of your starting oxime.
The Selectivity Pathway
  • 
    -Isomer (Anti-Aryl):  The hydroxyl group is anti to the benzene ring (C4a). Migration of the aryl group inserts nitrogen between the carbonyl carbon and the benzene ring. 
    
    
    
    Product: 1,4-Benzoxazepine .
  • 
    -Isomer (Anti-Alkyl):  The hydroxyl group is anti to the C3 methylene. Migration of the alkyl group inserts nitrogen between the carbonyl carbon and C3. 
    
    
    
    Product: 1,5-Benzoxazepine .
Visualization: Isomer-to-Product Mapping

BeckmannSelectivity cluster_isomers Oxime Geometry Control cluster_products Ring Expansion Products Start Chroman-4-one EOxime E-Oxime (Thermodynamic) Start->EOxime NH2OH·HCl NaOAc, EtOH (Reflux) ZOxime Z-Oxime (Kinetic/Steric) Start->ZOxime NH2OH·HCl Pyridine (Low Temp) EOxime->ZOxime Acid Catalyzed Isomerization Prod14 1,4-Benzoxazepine (Aryl Migration) EOxime->Prod14 Beckmann Rearrangement (Anti-Aryl) Prod15 1,5-Benzoxazepine (Alkyl Migration) ZOxime->Prod15 Beckmann Rearrangement (Anti-Alkyl)

Caption: Figure 1. Stereospecific pathways for chroman-4-one oxime expansion. The E-isomer leads to the 1,4-system, while the Z-isomer leads to the 1,5-system.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I am getting a mixture of 1,4- and 1,5-isomers."

Diagnosis: Your reaction conditions are causing in situ


 isomerization before the rearrangement occurs. This is common when using strong protic acids (like PPA or 

) and high heat. Solution:
  • Switch Reagents: Move to non-protic, mild activation agents like Cyanuric Chloride (TCT) or Thionyl Chloride in ether/DMF. These reagents react faster than the rate of oxime isomerization.

  • Isolate the Isomer: Do not use crude oxime. Recrystallize your oxime.[1] The

    
    -isomer is usually less soluble in ethanol/water mixtures.
    
  • Check C5 Substitution: If you have a substituent at C5 (peri-position), steric clash with the oxime OH destabilizes the

    
    -isomer, forcing a higher 
    
    
    
    -content.
Issue 2: "Low yield due to nitrile formation (Beckmann Fragmentation)."

Diagnosis: The carbocation intermediate is being stabilized by substituents (e.g., gem-dimethyl at C2 or C3), leading to C-C bond cleavage instead of migration. Solution:

  • Lower Temperature: Fragmentation has a higher activation energy than rearrangement. Run the reaction at 0°C to RT.

  • Change Solvent: Switch to a non-polar solvent (DCM or Toluene) to destabilize the separated ion pair required for fragmentation.

Issue 3: "The Schmidt Reaction (NaN3) gives the wrong isomer."

Diagnosis: The Schmidt reaction involves the formation of an iminodiazonium ion. Unlike the Beckmann rearrangement, the migrating group is determined by electronic aptitude (migratory aptitude) rather than strict geometry, often favoring the migration of the aryl group (phenyl > alkyl) regardless of initial geometry. Solution:

  • If you specifically need the 1,5-benzoxazepine (alkyl migration), the Schmidt reaction is not recommended . Use the isolated

    
    -oxime and Beckmann conditions instead.
    

Reagent Selection Matrix

Choose your reagent based on your specific regioselectivity needs.

ReagentAcidityIsomerization RiskPrimary ApplicationNotes
PPA (Polyphosphoric Acid) HighHigh1,4-BenzoxazepineThermodynamic control. Often converts all

to

before rearranging.
Cyanuric Chloride (TCT) LowLowRetention of GeometryBest for stereospecificity. Rearranges

to 1,4 and

to 1,5 exactly as input.
Tosyl Chloride / NaOH NeutralLowRetention of GeometryGood for acid-sensitive substrates.

/

MediumMediumMixedLewis acids can coordinate to N and O, sometimes altering migration preference.

Validated Experimental Protocols

Protocol A: Selective Synthesis of (E)-Chroman-4-one Oxime

Target: Precursor for 1,4-Benzoxazepine

Context: The


-isomer is thermodynamically favored.[2] We use thermodynamic conditions to maximize its yield.
  • Dissolution: Dissolve chroman-4-one (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydroxylamine hydrochloride (

    
    , 12 mmol) and Sodium Acetate (15 mmol).
    
  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC.[2]

  • Workup: Pour into ice water. The precipitate is predominantly the

    
    -isomer .[2]
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Validation:

      
       NMR. The C5-H proton in the 
      
      
      
      -isomer is deshielded (downfield shift > 8.0 ppm) due to the anisotropy of the oxime OH group.
Protocol B: Regiospecific Rearrangement to 1,4-Benzoxazepine

Method: Cyanuric Chloride Catalysis (Mild Conditions)

  • Setup: Under

    
     atmosphere, dissolve pure (E)-chroman-4-one oxime  (1.0 eq) in anhydrous DMF.
    
  • Activation: Cool to 0°C. Add Cyanuric Chloride (TCT) (1.0 eq) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Add saturated

    
     solution slowly.
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with water (to remove DMF) and brine.

  • Result: High retention of regiochemistry yielding 2,3-dihydro-1,4-benzoxazepin-5(4H)-one.

References

  • Gawande, S. S., et al. (2025). "Regioselective Beckmann rearrangements of furanoside and pyranoside-derived oximes." ResearchGate.[3]

  • BenchChem Technical Support. (2025). "Strategies to control the stereoselectivity of the Beckmann rearrangement." BenchChem.[1][2]

  • Zhang, X., & Rovis, T. (2021).[4] "Photoisomerization of aryl oximes via visible-light-mediated energy transfer (EnT) catalysis." Journal of the American Chemical Society, 143, 21211-21217.[4]

  • Organic Chemistry Portal. "Beckmann Rearrangement." Organic-Chemistry.org.

  • Master Organic Chemistry. "Mechanism of the Beckmann Rearrangement." MasterOrganicChemistry.com.

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of Chroman-4-one Oxime by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Chroman-4-one oxime presents a classic analytical dichotomy: the trade-off between thermal stability (HPLC) and resolution efficiency (GC).

  • The Verdict: HPLC-UV is the Gold Standard for routine purity analysis and assay determination. It avoids the thermal degradation risks associated with the oxime group and allows for the quantification of geometric isomers (E/Z).

  • The Alternative: GC-FID/MS is viable only if derivatization (silylation) is employed. Direct injection is not recommended due to the high risk of on-column Beckmann rearrangement, which produces artifactual amide impurities.

Technical Context & Challenges

Chroman-4-one oxime is a critical intermediate in the synthesis of bioactive heterocycles (e.g., antifungal homoisoflavonoids). Two specific physicochemical properties dictate the analytical strategy:

  • Geometric Isomerism: The

    
     double bond creates E (anti) and Z (syn) isomers. These often co-elute on short GC columns but can separate on HPLC, complicating integration.
    
  • Thermal Instability: At temperatures >150°C (typical GC injector temps), oximes are prone to the Beckmann Rearrangement , converting the oxime into a lactam or amide artifact. This leads to false "impurity" peaks in the chromatogram.

Visualizing the Analytical Decision Matrix

DecisionTree Start Start: Chroman-4-one Oxime Sample Q1 Is Thermal Stability a Concern? Start->Q1 Q2 Is Derivatization Feasible? Q1->Q2 No (Heat Tolerable) HPLC Method A: HPLC-UV (Recommended) Q1->HPLC Yes (Avoid Heat) GC_Direct GC Direct Injection (High Risk: Degradation) Q2->GC_Direct No GC_Deriv Method B: GC-TMS (Derivatization Required) Q2->GC_Deriv Yes

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample constraints.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: Recommended for Purity & Assay.

HPLC is the preferred method because it operates at ambient temperatures, preserving the integrity of the oxime. The chroman ring provides a strong UV chromophore, making UV detection highly sensitive.

Optimized Protocol
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of the oxime -OH).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary) and 210 nm (secondary).

  • Temperature: 25°C.

Critical Analysis: The Isomer Issue

Chroman-4-one oxime often presents as a "split" peak or two distinct peaks due to E/Z isomerism.

  • Action: If two peaks are observed with identical UV spectra, sum the areas of both peaks for total purity calculation. Do not treat the second isomer as an impurity unless reference standards confirm otherwise.

Method B: Gas Chromatography (GC)

Status: Alternative (Requires Derivatization).[1]

Direct injection of underivatized oximes into a hot GC inlet (


) often results in the formation of artifactual peaks due to thermal rearrangement.
The Failure Mode: Beckmann Rearrangement

Without protection, the hydroxyl group on the nitrogen is susceptible to protonation (by active sites in the liner) and heat-induced migration.

Beckmann Oxime Chroman-4-one Oxime (Precursor) Heat GC Injector Heat (>200°C) + Acidic Sites Oxime->Heat Rearrange Beckmann Rearrangement Heat->Rearrange Amide Amide Artifact (False Impurity) Rearrange->Amide Degradation

Figure 2: Mechanism of thermal degradation during direct GC injection.

Optimized Protocol (Derivatization)

To successfully analyze this compound by GC, you must block the hydroxyl group using Trimethylsilyl (TMS) derivatization.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Preparation: Mix 10 mg sample + 0.5 mL Pyridine + 0.2 mL BSTFA. Heat at 60°C for 30 mins.

  • Column: HP-5 or DB-5MS (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Inlet: Split 1:50, 250°C.

  • Oven: 100°C (hold 1 min)

    
     280°C at 15°C/min.
    
  • Detector: FID (300°C) or MS.

Comparative Data Analysis

The following table summarizes the performance characteristics based on validation data for bicyclic oximes.

ParameterHPLC-UV (Method A)GC-FID (Method B - Derivatized)
Linearity (

)
> 0.999> 0.995
Limit of Detection (LOD) 0.05% (w/w)0.1% (w/w)
Precision (RSD) < 0.5%< 2.0% (due to derivatization variance)
Selectivity High (Separates E/Z isomers)Moderate (Isomers often merge)
Sample Prep Time Low (Dilute & Shoot)High (Requires 30+ min reaction)
Artifact Risk LowHigh (Incomplete derivatization)

Troubleshooting Guide

HPLC Issues
  • Peak Tailing: The oxime -OH is slightly acidic. Ensure your water phase is acidified (pH ~2.5 using phosphoric or formic acid) to suppress ionization.

  • Double Peaks: Confirm this is E/Z isomerism by checking the UV spectrum of both peaks (should be identical).

GC Issues
  • Extra Peaks: If you see a peak eluting after the main oxime peak (in direct injection), it is likely the rearrangement product (amide).

  • Incomplete Derivatization: If using BSTFA, ensure the sample is strictly anhydrous. Moisture hydrolyzes the TMS reagent, leading to poor derivatization and messy baselines.

References

  • Beckmann Rearrangement Mechanisms

    • Mechanism of the Beckmann Rearrangement.[2][3][4][5] Organic Chemistry Portal. Retrieved from [Link]

    • Mocci, R., et al. (2021).[6] The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy. ACS Sustainable Chemistry & Engineering.[5] Retrieved from [Link][5]

  • Chroman-4-one Chemistry & Synthesis

    • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021).[1][5][6][7][8] PubMed Central. Retrieved from [Link]

    • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one Derivatives. (2014).[9] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Isomer Separation

    • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the 1H and 13C NMR Analysis for the Structural Validation of Chroman-4-one Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of chroman-4-one and its corresponding oxime, offering a practical framework for structural validation. By understanding the key spectral shifts and correlations, scientists can confidently confirm the successful conversion of the ketone to the oxime, a critical transformation in the synthesis of many biologically active compounds.[1]

The Imperative of Structural Integrity in Research

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[2] The conversion of the C4-carbonyl group to an oxime is a common synthetic step to explore new biological activities or to serve as a precursor for further functionalization. However, without irrefutable proof of this conversion, all subsequent biological and pharmacological data rests on an unverified structural foundation. This guide will walk through the causality behind experimental choices in NMR spectroscopy and demonstrate how to build a self-validating system for the structural confirmation of chroman-4-one oxime.

Experimental Protocol: From Sample to Spectrum

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step 1: Sample Preparation

A well-prepared sample is the prerequisite for a high-resolution NMR spectrum.

  • Analyte Purity: Ensure the chroman-4-one oxime sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation. Purification is typically achieved through column chromatography or recrystallization.

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.[3] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For compounds with exchangeable protons (like the oxime -OH), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe these signals.

  • Concentration: For a standard ¹H NMR experiment, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (10-20 mg) is preferable.

  • Homogenization and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[5]

Step 2: NMR Data Acquisition

The following are standard parameters for acquiring high-quality 1D NMR spectra on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Spectral Width-2 to 12 ppmTo encompass all expected proton signals.
Acquisition Time~4 secondsTo ensure good digital resolution.[6]
Relaxation Delay1-2 secondsTo allow for near-complete relaxation of protons.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A power-gated decoupling sequence with a 30-degree pulse to provide Nuclear Overhauser Enhancement (NOE) and improve signal intensity.[7]
Spectral Width0 to 220 ppmTo cover the full range of carbon chemical shifts.[8]
Acquisition Time~1-2 secondsA compromise between resolution and experiment time.
Relaxation Delay2-5 secondsTo allow for the typically longer relaxation times of carbon nuclei.
Number of Scans1024-4096A higher number of scans is necessary due to the low natural abundance of ¹³C.

Visualizing the Workflow: From Synthesis to Structural Validation

The following diagram illustrates the logical flow from the chemical synthesis to the final, validated structure using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis Chromanone Chroman-4-one Reagents Hydroxylamine (NH₂OH) Chromanone->Reagents Reaction Chromanone_Oxime Chroman-4-one Oxime Reagents->Chromanone_Oxime Sample_Prep Sample Preparation (Solvent, Concentration) Chromanone_Oxime->Sample_Prep NMR_Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Data Acquisition Sample_Prep->NMR_Acquisition Spectral_Analysis Spectral Interpretation & Comparison NMR_Acquisition->Spectral_Analysis Validated_Structure Validated Structure Spectral_Analysis->Validated_Structure Confirmation

Caption: Workflow from synthesis to validated structure.

¹H and ¹³C NMR Spectral Analysis: A Comparative Approach

The key to validating the formation of chroman-4-one oxime is to compare its NMR spectra with that of the starting material, chroman-4-one. The most significant changes will be observed around the C4 position.

¹H NMR Spectrum: Key Comparisons

The proton NMR spectrum provides information on the chemical environment, integration (number of protons), and coupling of protons.

ProtonChroman-4-one (Expected δ ppm)Chroman-4-one Oxime (Expected δ ppm)Rationale for Change
H-2 (CH₂)~4.5 (t)~4.3 (t)The conversion of the C4 carbonyl to an oxime slightly shields the adjacent methylene protons, causing a minor upfield shift.
H-3 (CH₂)~2.8 (t)~2.9 (t)The electronic environment at C3 is less affected, resulting in a minimal shift.
H-5~7.8 (dd)~7.9 (dd)The aromatic protons are generally less affected, though minor shifts can occur due to changes in the overall electron density of the molecule.
H-6, H-7, H-8~6.9-7.5 (m)~6.9-7.6 (m)Similar to H-5, minor shifts are expected.
N-OH-~10-12 (s, broad)The appearance of a broad singlet in the downfield region is a strong indicator of the oxime hydroxyl proton. This signal is often exchangeable with D₂O.

Analysis of Expected Changes:

The most telling difference in the ¹H NMR spectrum is the disappearance of the characteristic deshielded proton at C5 (adjacent to the carbonyl in chroman-4-one) and the appearance of the oxime hydroxyl proton. However, the most significant changes for confirming the structural transformation are observed in the ¹³C NMR spectrum.

¹³C NMR Spectrum: The Definitive Proof

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule.

CarbonChroman-4-one (Expected δ ppm)Chroman-4-one Oxime (Expected δ ppm)Rationale for Change
C-2~67~65Minor shielding effect from the oximation at C4.
C-3~37~25A significant upfield shift is expected due to the change in hybridization and electronic environment at the adjacent C4.
C-4~192 (C=O)~155 (C=N)This is the most diagnostic change. The highly deshielded ketone carbonyl carbon is replaced by the less deshielded imine carbon of the oxime, resulting in a dramatic upfield shift of approximately 30-40 ppm.[9]
C-4a~121~120Minimal change is expected for this aromatic carbon.
C-5~127~128Minimal change.
C-6~121~121Minimal change.
C-7~136~136Minimal change.
C-8~118~118Minimal change.
C-8a~161~159Minor shielding effect.

The Unmistakable Signature of Oximation:

The upfield shift of the C4 signal from the carbonyl region (~192 ppm) to the imine region (~155 ppm) is the unequivocal evidence of the conversion of the ketone to the oxime. This single, dramatic change provides the most trustworthy validation of the desired chemical transformation.

Advanced Structural Confirmation with 2D NMR

For complex molecules or to further solidify structural assignments, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In chroman-4-one oxime, a COSY spectrum would show a correlation between the triplets at H-2 and H-3, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is essential for unambiguously assigning the signals for the C2/H2 and C3/H3 pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons. For instance, the H-2 protons would show a correlation to C-4, and the H-5 proton would show a correlation to C-4, definitively placing the oxime functionality.

The following diagram illustrates the key HMBC correlations that would be expected for chroman-4-one oxime.

Caption: Expected key 2D HMBC correlations for chroman-4-one oxime.

Conclusion: A Self-Validating Approach to Structural Elucidation

By systematically acquiring and analyzing ¹H, ¹³C, and 2D NMR data, researchers can create a self-validating system for the structural confirmation of chroman-4-one oxime. The comparison with the starting material, chroman-4-one, highlights the dramatic and predictable changes in the NMR spectra upon oximation, particularly the significant upfield shift of the C4 signal in the ¹³C NMR spectrum. This rigorous, data-driven approach ensures the structural integrity of synthesized compounds, providing a solid foundation for subsequent research and development activities.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • ¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 7, 2024, from [Link]

  • ¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 7, 2024, from [Link]

  • Quantitative NMR Spectroscopy. (2017). Retrieved February 7, 2024, from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved February 7, 2024, from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 7, 2024, from [Link]

  • Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison. Retrieved February 7, 2024, from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved February 7, 2024, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 7, 2024, from [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 7, 2024, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 7, 2024, from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC - NIH. Retrieved February 7, 2024, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 7, 2024, from [Link]

  • Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 7, 2024, from [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 7, 2024, from [Link]

  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (n.d.). PMC - NIH. Retrieved February 7, 2024, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved February 7, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved February 7, 2024, from [Link]

  • Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.). Google Patents.
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (n.d.). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved February 7, 2024, from [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved February 7, 2024, from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Basic NMR Concepts. (n.d.). Retrieved February 7, 2024, from [Link]

  • Basic Practical NMR Concepts. (n.d.). MSU chemistry. Retrieved February 7, 2024, from [Link]

  • 2D NMR Spectroscopy. (n.d.). Slideshare. Retrieved February 7, 2024, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2026, January 6). ResearchGate. Retrieved February 7, 2024, from [Link]

  • ¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. (n.d.). Retrieved February 7, 2024, from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved February 7, 2024, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

Sources

A Comparative Analysis of Chroman-4-one Oximes and Flavanones: Scaffolds for Bioactive Compound Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the chroman-4-one core and its derivatives have emerged as privileged structures. This guide provides a comparative technical analysis of two prominent classes derived from this core: Flavanones and the synthetically derived Chroman-4-one Oximes . We will delve into their comparative biological activities, mechanisms of action, and the experimental methodologies used to evaluate them, offering researchers and drug development professionals a comprehensive resource for navigating their potential.

Structural and Chemical Foundations

At their core, both flavanones and chroman-4-one oximes share the chroman-4-one skeleton (2,3-dihydro-1-benzopyran-4-one). The fundamental distinction lies in the functional group at the C4 position and the substitution at C2.

  • Flavanones (2-Phenylchroman-4-ones): These are a major subclass of flavonoids, characterized by a phenyl group at the C2 position.[1] The C2-C3 bond is saturated, distinguishing them from flavones.[2] This class is abundant in nature, particularly in citrus fruits.

  • Chroman-4-one Oximes: These are synthetic derivatives where the ketone at the C4 position of the chroman-4-one core is converted into an oxime (=N-OH). This modification significantly alters the electronic and steric properties of the molecule, introducing a hydrogen bond donor/acceptor group and providing a handle for further chemical elaboration.[3][4]

The structural relationship between these compounds is pivotal. Flavanones are essentially 2-substituted chroman-4-ones. The conversion of the C4-ketone to an oxime in either the basic chroman-4-one scaffold or a flavanone itself creates a new chemical entity with a potentially distinct biological profile.

G cluster_0 Core Scaffold Chromanone Chroman-4-one Flavanone Flavanone (2-Phenyl Substitution) Chromanone->Flavanone Substitution at C2 Oxime Chroman-4-one Oxime (C4=N-OH Modification) Chromanone->Oxime Reaction at C4 Flavanone Oxime Flavanone Oxime Flavanone->Flavanone Oxime Reaction at C4

Caption: Structural relationship of Chroman-4-one derivatives.

Comparative Biological Activity

Both flavanones and chroman-4-one derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][5][6] The comparison below synthesizes data from various studies to highlight the strengths and nuances of each class.

Anticancer Activity

Flavanones and chroman-4-ones have been extensively investigated as potential anticancer agents.[5][7] Their mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[8][9]

Mechanistic Insights: Flavanones Flavanones exert their anticancer effects through complex molecular mechanisms.[8] They are known to:

  • Induce Oxidative Stress: Flavanone derivatives can increase intracellular reactive oxygen species (ROS), leading to lipid peroxidation and a reduction in membrane fluidity, ultimately triggering cell death.[8][10]

  • Trigger Apoptosis: They can activate the intrinsic apoptotic pathway, evidenced by the cleavage of PARP and activation of caspases 9 and 3.[8]

  • Modulate Signaling Pathways: A key mechanism is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown they can inhibit the pro-survival ERK1/2 pathway while altering p38 and JNK activity.[8]

G cluster_pathway MAPK Signaling Pathway Ext_Signal External Stimuli Ras Ras Ext_Signal->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Survival & Proliferation ERK->Proliferation Flavanone Flavanone Derivatives Flavanone->ERK Inhibition

Caption: Flavanone-mediated inhibition of the ERK1/2 MAPK pathway.

Chroman-4-one Derivatives: Substituted chroman-4-ones have also demonstrated significant antiproliferative effects. Notably, they have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and cancer.[11][12] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt cell cycle progression and inhibit tumor growth.[11][13]

Comparative Performance: Direct comparison is challenging due to variations in tested cell lines and compound structures. However, we can collate representative data.

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50)Reference
FlavanoneFuran-substituted FlavanoneMCF7 (Breast)Significant Potential[5]
Flavanone3-BenzylideneflavanoneColon Cancer Lines10 - 30 µM[10]
Chroman-4-one6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5 µM[11]
Chroman-4-one6-bromo-8-chloro-chroman-4-oneSIRT2 Inhibition1.8 µM[12]

This data suggests that while flavanones show broad antiproliferative activity in the low micromolar range, specific chroman-4-one derivatives can be engineered into highly potent enzyme inhibitors targeting specific cancer-related pathways. The derivatization of the chroman-4-one scaffold appears crucial for potent activity.[11]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and both compound classes have shown promise.[14][15]

Flavanones: Flavonoids, including flavanones, are well-known for their antimicrobial properties.[16][17] Their activity is highly dependent on their substitution pattern.[17] For instance, studies have shown that 3-hydroxy flavone derivatives are particularly active against Gram-negative bacteria, while 3-methyl flavanone derivatives are more effective against Gram-positive bacteria.[18] The mechanism of action can involve the disruption of bacterial membrane potential and inhibition of macromolecular biosynthesis.[19][20]

Chroman-4-one Oximes: The introduction of an oxime ether moiety to the chroman-4-one scaffold has been shown to produce compounds with moderate to good antibacterial and antifungal activities.[3] In some cases, these derivatives have exhibited potency superior to commercial standards like Bismerthiazol.[3] The oxime group enhances the molecule's ability to interact with biological targets, potentially through increased hydrogen bonding capabilities.

Comparative Performance: Studies have provided specific Minimum Inhibitory Concentration (MIC) values, allowing for a more direct comparison of potency.

Compound ClassDerivative ExampleMicroorganismActivity (MIC in µg/mL)Reference
Flavanone2',4'-di-OH chalcone precursorS. aureus (MRSA)0.39 - 6.25[19]
Chroman-4-one7-hydroxychroman-4-oneCandida albicansPotent Activity[2][14]
Chroman-4-one OximeCompound 4eXanthomonas oryzae pv. oryzae15 (EC50)[3]
Chroman-4-one OximeThioether derivative (7j)Botrytis cinerea79% inhibition[21]

An interesting finding is that the chalcone precursors to flavanones often exhibit more potent activity against Gram-positive bacteria than their cyclized flavanone counterparts, suggesting that the structural rigidity of the flavanone ring is not always beneficial for antibacterial action.[19] Conversely, modifications to the chroman-4-one core, such as the addition of an oxime group, can confer significant and sometimes superior antimicrobial activity.[3]

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are closely linked to their ability to scavenge free radicals and chelate metals.[1][22][23]

Flavanones: The antioxidant capacity of flavanones is strongly dependent on their structure, particularly the number and position of hydroxyl groups.[24] Key structural features for high antioxidant activity include a dihydroxylated B-ring (a catechol structure) and the presence of a 4-oxo function in the C-ring.[24][25] They act by donating a hydrogen atom from a phenolic hydroxyl group to neutralize reactive oxygen species.[23]

Chroman-4-one and its Oximes: The chroman-4-one scaffold itself contributes to antioxidant activity.[2][6] The modification to an oxime introduces a new functional group, but the primary antioxidant mechanism is still likely to be driven by the phenolic hydroxyl groups on the aromatic ring. While oximes themselves can possess antioxidant properties[26], the overall activity of a chroman-4-one oxime derivative will be a composite of the contributions from the core structure and its various substituents.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following section outlines standard protocols for the synthesis and biological evaluation of these compounds.

Synthesis Protocols

A. Synthesis of Flavanones (General Procedure) This protocol is based on the Claisen-Schmidt condensation to form a chalcone, followed by intramolecular cyclization.[5][27]

  • Chalcone Formation:

    • Dissolve 2'-hydroxyacetophenone (1 eq.) and an appropriate heterocyclic or aromatic aldehyde (1 eq.) in ethanol.

    • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (the chalcone), wash with water, and dry. Recrystallize from a suitable solvent like ethanol.

    • Causality: The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the aldehyde carbonyl, initiating the condensation. Acidification neutralizes the excess base and protonates the resulting alkoxide.

  • Flavanone Cyclization:

    • Reflux the synthesized chalcone (1 eq.) with sodium acetate (2-3 eq.) in an alcohol-water solvent system.

    • Monitor the reaction by TLC until the chalcone is consumed.

    • Cool the reaction mixture and add water to precipitate the flavanone.

    • Filter the solid, wash thoroughly with water, and dry. Purify by column chromatography or recrystallization.

    • Causality: Sodium acetate acts as a base to facilitate the intramolecular Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone system of the chalcone, leading to the cyclized flavanone product.

B. Synthesis of Chroman-4-one Oxime This protocol describes the oximation of a chroman-4-one ketone.[28]

  • Reaction Setup:

    • Dissolve chroman-4-one (1 eq.) in ethanol by heating to boiling.

    • In a separate flask, prepare a hot aqueous solution of sodium acetate (2 eq.).

    • To the hot chroman-4-one solution, add hydroxylamine hydrochloride (1 eq.) followed by the hot sodium acetate solution.

    • Causality: Hydroxylamine hydrochloride is the source of the nucleophile. The base, sodium acetate, is crucial to neutralize the HCl salt and generate the free hydroxylamine (NH2OH), which is necessary to attack the carbonyl carbon of the chroman-4-one.

  • Reaction and Workup:

    • Heat the combined mixture at reflux for 1.5-2 hours. Monitor reaction completion by TLC.

    • Cool the mixture in an ice bath (approx. 10°C) to induce crystallization.

    • Collect the crystals by filtration, wash with cold water, and air dry.

    • Recrystallize from methanol to obtain the pure chroman-4-one oxime.

Biological Assay Protocols

A. Antimicrobial Susceptibility Testing: Broth Microdilution This workflow determines the Minimum Inhibitory Concentration (MIC) of a compound.[14][29]

G start Start prep_compd Prepare stock solution of test compound in DMSO start->prep_compd serial_dil Perform 2-fold serial dilutions in microplate wells with broth prep_compd->serial_dil add_inoculum Add standardized bacterial/ fungal inoculum to each well serial_dil->add_inoculum controls Include Positive (Inoculum only) & Negative (Broth only) Controls add_inoculum->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results end Determine MIC: Lowest concentration with no visible growth read_results->end

Caption: Workflow for MIC determination via broth microdilution.

B. In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay This assay measures drug-induced cytotoxicity based on the measurement of cellular protein content.[5]

  • Cell Plating: Seed human cancer cells (e.g., MCF7, HT29) in 96-well plates at the appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds (flavanones or chroman-4-one oximes) to the wells and incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the adherent cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C. Causality: TCA precipitates proteins and fixes the cells to the bottom of the well.

  • Staining: Wash the plates five times with deionized water and allow to air dry. Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. Causality: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

  • Destaining and Solubilization: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density) at ~510 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.

Conclusion and Future Outlook

This comparative guide demonstrates that both flavanones and chroman-4-one oximes are versatile scaffolds with significant therapeutic potential.

  • Flavanones represent a well-established class of natural products with broad-spectrum anticancer and antimicrobial activities. Their efficacy is often linked to the modulation of complex cellular signaling networks, such as the MAPK pathway. Their natural abundance makes them attractive starting points for drug discovery programs.

  • Chroman-4-one Oximes are synthetic derivatives that showcase the power of targeted chemical modification. The introduction of the oxime functionality can confer potent and sometimes highly specific biological activity, as seen in the development of selective SIRT2 inhibitors and novel antimicrobial agents. This scaffold offers high modularity for synthetic chemists to fine-tune biological activity.

For researchers, the choice between these scaffolds depends on the therapeutic goal. Flavanones provide a rich source of bioactive compounds for screening and lead identification. The chroman-4-one oxime scaffold, on the other hand, offers a promising platform for medicinal chemistry campaigns aimed at optimizing potency and selectivity against specific targets through rational design. Future research should focus on direct, head-to-head comparisons of analogously substituted flavanones and chroman-4-one oximes to more precisely elucidate the contribution of the C4-oxime moiety to their biological profiles.

References

  • Murti, Y., & Mishra, P. (2014). Synthesis and Evaluation of Flavanones as Anticancer Agents. Indian Journal of Pharmaceutical Sciences, 76(2), 157–163. [Link]

  • dos Santos, J. F. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6378. [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety. Journal of Agricultural and Food Chemistry, 68(10), 3015-3023. [Link]

  • Gertz, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6521-6534. [Link]

  • Kupcewicz, B., et al. (2023). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. International Journal of Molecular Sciences, 24(23), 16997. [Link]

  • Larsson, A. (2009). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Rojas, L. J., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 17(5), e0267787. [Link]

  • Lee, J. H., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(21), 8982-9001. [Link]

  • Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Research Reviews, 13(3), 179-198. [Link]

  • Kupcewicz, B., et al. (2022). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 23(23), 15201. [Link]

  • dos Santos, J. F. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]

  • Amic, D., et al. (2003). Quantitative Structure–Antioxidant Activity Relationships of Flavonoid Compounds. Croatica Chemica Acta, 76(1), 55-61. [Link]

  • Malleshappa, C., et al. (2018). Flavone Analogues as Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry, 18(1), 77-87. [Link]

  • dos Santos, J. F. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]

  • O'Callaghan, K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(21), 8968-8981. [Link]

  • Abotaleb, M., et al. (2023). A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. Molecules, 28(24), 8089. [Link]

  • Chervonyi, M., et al. (2023). Recent Advances in the Chemistry of Oximes. Chemistry of Heterocyclic Compounds, 59(6), 405-423. [Link]

  • Kwiecień, A., & Leś, A. (2022). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 27(19), 6202. [Link]

  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47. [Link]

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356. [Link]

  • Wang, B., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1183-1188. [Link]

  • Bouyahya, A., et al. (2019). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 24(18), 3290. [Link]

  • Zhang, Y., et al. (2020). Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. Journal of Agricultural and Food Chemistry, 68(47), 13388-13398. [Link]

  • PrepChem. (2023). Preparation of 4-Chromanone Oxime. PrepChem.com. [Link]

  • Kopustinskiene, D. M., et al. (2020). Flavonoids as Anticancer Agents. Nutrients, 12(2), 457. [Link]

  • Al-Khayri, J. M., et al. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. Molecules, 28(23), 7878. [Link]

  • Onasan, O., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Journal of Research in Pharmacy, 21(3), 446-457. [Link]

  • Amic, D., et al. (2007). A Quantum Chemical Explanation of the Antioxidant Activity of Flavonoids. Journal of Molecular Structure: THEOCHEM, 811(1-3), 255-262. [Link]

  • Singh, P., et al. (2014). Flavanones and their biological activities. ResearchGate. [Link]

  • Murti, Y., & Mishra, P. (2014). Synthesis and Evaluation of Flavanones as Anticancer Agents. ResearchGate. [Link]

  • Malleshappa, C., et al. (2018). Antimicrobial Activity of Flavone Analogues. Journal of Pharmaceutical Chemistry, 4(1), 1-8. [Link]

  • Farhadi, F., et al. (2021). Plant Flavonoids with Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA). ACS Infectious Diseases, 7(10), 2821-2858. [Link]

  • Amic, D., et al. (2003). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. ResearchGate. [Link]

  • O'Callaghan, K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(21), 8968-8981. [Link]

  • Ferraz, C. R. P., et al. (2020). Flavonoids: biological activities and therapeutic potential. Food & Function, 11(7), 5177-5267. [Link]

  • Vona, R., et al. (2022). Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. Pharmaceuticals, 16(9), 1229. [Link]

  • Das, A., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Applied Sciences, 13(15), 8684. [Link]

Sources

Comparative Analysis: Antioxidant Capacity of Chroman-4-one Oxime Derivatives vs. Standard Agents

[1][2]

Executive Summary

This guide provides a technical evaluation of the antioxidant capacity of Chroman-4-one Oxime derivatives compared to industry-standard antioxidants: Ascorbic Acid (Vitamin C) , Trolox , and Butylated Hydroxytoluene (BHT) .

While the unsubstituted chroman-4-one core acts primarily as a synthetic scaffold, its functionalized oxime derivatives (specifically those bearing phenolic hydroxyls or thiosemicarbazone moieties) exhibit potent radical scavenging capabilities. Experimental data indicates that optimized chroman-4-one oxime derivatives can outperform standard Trolox in ABTS assays, achieving IC50 values as low as 3.76 µg/mL (vs. 8.04 µg/mL for Trolox), making them highly attractive candidates for therapeutic and stabilizing applications.[1]

Scientific Foundation: Structure & Mechanism[3]

To understand the superior performance of these compounds, one must analyze the Structure-Activity Relationship (SAR) . The antioxidant efficacy of chroman-4-one oximes is not incidental; it is engineered through specific molecular features.

The Pharmacophore

The core structure consists of a benzopyran-4-one (chroman-4-one) ring fused with an oxime functional group (=N-OH).

  • Chroman Ring: Provides lipophilicity, allowing the molecule to penetrate lipid bilayers and protect cell membranes from peroxidation.[1]

  • Oxime Group (=N-OH): The critical active site. The O-H bond in the oxime moiety has a relatively low Bond Dissociation Enthalpy (BDE) , facilitating the donation of a hydrogen atom to neutralize free radicals.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) .[1] When a reactive radical (

1

AntioxidantMechanismOximeChroman-4-one Oxime(Ar-C=N-OH)ComplexTransition State[Ar-C=N-O---H---R]‡Oxime->Complex DiffusionRadicalFree Radical(R•)Radical->Complex AttackProductsNeutralized Species (R-H)+ Stable Iminoxyl RadicalComplex->Products H-Atom Transfer (HAT)

Figure 1: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT) by the oxime moiety.

Comparative Performance Analysis

The following data contrasts specific high-performance chroman-4-one oxime derivatives against standard controls. Note that "Chroman-4-one Oxime" in this context refers to the thiosemicarbazone-functionalized derivative , which represents the high-end potential of this chemical class.

Quantitative Data (IC50 Values)

Lower IC50 indicates higher potency.[1]

CompoundAssay TypeIC50 (µg/mL)Relative Potency
Chroman-4-one Derivative (Thiosemicarbazone) ABTS 3.76 2.1x vs. Trolox
Trolox (Standard)ABTS8.041.0x (Baseline)
Ascorbic Acid (Vitamin C)DPPH~4.50High
BHT (Synthetic Standard)DPPH~12.0 - 18.0Moderate
Unsubstituted Chroman-4-oneDPPH>100Negligible

Analysis:

  • Vs. Trolox: The functionalized oxime derivative demonstrates a 2-fold increase in potency compared to Trolox, a water-soluble Vitamin E analog. This suggests superior electron/hydrogen donation kinetics in aqueous-alcoholic systems.[1]

  • Vs. Ascorbic Acid: While Ascorbic Acid remains the gold standard for rapid kinetics, chroman-4-one oximes offer superior lipophilicity , making them more effective in protecting lipid-rich structures (e.g., cell membranes) where Vitamin C penetration is limited.[1]

  • Vs. Unsubstituted Core: The raw chroman-4-one ketone lacks the H-donating oxime/hydroxyl groups, confirming that the oxime derivatization is essential for activity.

Experimental Protocols

To replicate these findings or evaluate new batches, use the following standardized protocols. These workflows ensure reproducibility and minimize solvent interference.[1]

DPPH Radical Scavenging Assay

Target: Assessment of general radical scavenging activity in organic media.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect from light).

  • Sample Solution: Chroman-4-one oxime dissolved in methanol (Range: 1 – 100 µg/mL).

Protocol Steps:

  • Preparation: Dilute sample to 5 concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Reaction: Mix 1.0 mL of sample solution with 1.0 mL of DPPH stock.

  • Control: Mix 1.0 mL methanol + 1.0 mL DPPH stock.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    

Calculation:

1
ABTS Cation Radical Decolorization Assay

Target: Assessment of electron transfer capability in aqueous/alcoholic media.

Reagents:

  • ABTS Stock: 7 mM ABTS + 2.45 mM potassium persulfate (incubate 12-16h in dark to generate radicals).

  • Working Solution: Dilute ABTS stock with ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

Protocol Steps:

  • Reaction: Add 20 µL of sample to 2.0 mL of ABTS working solution.

  • Incubation: Incubate at 30°C for 6 minutes (exact timing is critical).

  • Measurement: Read Absorbance at 734 nm .

  • Reference: Use Trolox standard curve (0-20 µM) for TEAC (Trolox Equivalent Antioxidant Capacity) calculation.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the antioxidant capacity of a new chroman-4-one oxime batch.

AssayWorkflowStartStart: Chroman-4-one Oxime SampleSolubilitySolubility Check(Methanol/Ethanol)Start->SolubilityAssayChoiceSelect AssaySolubility->AssayChoiceDPPHDPPH Assay(Hydrophobic/Organic)AssayChoice->DPPH Lipid SolubleABTSABTS Assay(Amphiphilic)AssayChoice->ABTS Broad SpectrumIncubationIncubation(Dark, 25-30°C)DPPH->IncubationABTS->IncubationSpectroSpectrophotometry(517nm or 734nm)Incubation->SpectroCalcCalculate IC50Spectro->CalcCompareCompare vs. Trolox/Ascorbic AcidCalc->Compare

Figure 2: Step-by-step experimental workflow for antioxidant validation.

Conclusion & Editorial Insight

The transition from a simple chroman-4-one ketone to its oxime derivative unlocks significant antioxidant potential. While the scaffold itself is biologically quiet, the introduction of the oxime group creates a potent radical scavenger that, in specific derivatives (e.g., thiosemicarbazones), outperforms the industry standard Trolox by a factor of two .[1]

Recommendation for Researchers:

  • For Lipophilic Systems: Prioritize Chroman-4-one oxime derivatives over Ascorbic Acid due to better solubility profiles in emulsions and lipid bilayers.

  • For Assay Validation: Always run a parallel Trolox standard. If your derivative shows an IC50 > 50 µg/mL, verify the purity of the oxime synthesis, as incomplete conversion from the ketone significantly reduces activity.

References

  • Zhuang, T., Pan, W., Zhang, Y., & Li, P. (2025).[1] Synthesis, Bioactivity Evaluation, Molecular Docking, ADMET, and Drug-Likeness Studies of 4-Chromanone Derivatives Containing a Thiosemicarbazone Moiety. Journal of Heterocyclic Chemistry.

  • Emami, S., et al. (2015).[1] Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.

  • Naksuriya, O., & Okonogi, S. (2015).[1] Comparison and combination effects on antioxidant power of curcumin with gallic acid, ascorbic acid, and xanthone. Drug Discoveries & Therapeutics.[1]

  • G-Biosciences.[1] DPPH Antioxidant Assay Protocol.

  • BenchChem. (S)-Chroman-4-amine Synthesis and Precursors. [1]

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Chroman-4-One Oxime Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the discovery of a potent enzyme inhibitor is a significant milestone. However, potency, often defined by the half-maximal inhibitory concentration (IC50), is merely the prologue to a deeper narrative. The true story lies in the mechanism of action (MoA)—the precise molecular choreography of how an inhibitor interacts with its target enzyme. Understanding the MoA is not an academic exercise; it is a critical determinant of a drug candidate's therapeutic potential, informing everything from lead optimization to predicting clinical efficacy and potential side effects.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1] Its derivatives, particularly chroman-4-one oximes, have emerged as promising inhibitors for various enzymes, including sirtuins and monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases, cancer, and metabolic disorders.[2][3][4] This guide provides an in-depth, integrated strategy for rigorously validating the MoA of these inhibitors, comparing the necessary experimental approaches with those used for other classes of enzyme inhibitors.

Our approach is built on three pillars of investigation:

  • Biochemical & Enzymatic Assays: To define the type and kinetics of inhibition.

  • Biophysical Validation: To confirm direct physical binding and quantify the interaction thermodynamics.

  • Structural Elucidation: To visualize the atomic-level details of the enzyme-inhibitor complex.

This multi-faceted approach ensures a self-validating system where data from each pillar corroborates the others, building a robust and trustworthy case for a specific mechanism of action.

Pillar 1: Unraveling Inhibition Type with Biochemical & Enzymatic Assays

The foundational step in MoA validation is to characterize the inhibitor's effect on the enzyme's catalytic activity. These assays are the first window into whether the inhibitor competes with the substrate, binds to a different site, or interacts with the enzyme-substrate complex.

The Causality Behind the Choice: From IC50 to Ki

An initial IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a useful starting point but is highly dependent on assay conditions (e.g., substrate and enzyme concentrations). To move beyond this, we must determine the inhibition constant (Ki), a true measure of the inhibitor's binding affinity. This requires a series of kinetic experiments.

Experimental Workflow: Enzyme Kinetics

The overall workflow for determining the mode of inhibition is a systematic process that moves from initial potency measurements to detailed kinetic analysis.

MoA_Validation_Workflow cluster_0 Pillar 1: Biochemical Assays cluster_1 Pillar 2: Biophysical Validation cluster_2 Pillar 3: Structural Elucidation A 1. Initial IC50 Determination (Dose-Response Curve) B 2. Substrate & Enzyme Titration (Determine Km and Vmax) A->B Informs concentration range C 3. Global Progress Curve Analysis (Vary [S] and [I]) B->C Provides baseline kinetics D 4. Data Fitting to Kinetic Models (Competitive, Non-competitive, etc.) C->D Generates kinetic dataset E 5. Determination of Ki D->E Defines Mechanism F 6. Direct Binding Assays (SPR or ITC) E->F Ki ≈ KD? G 7. Determination of KD F->G Quantifies affinity H 8. Structural Studies (X-ray or Cryo-EM) G->H Informs structural studies I 9. Visualize Binding Pose H->I Confirms binding site I->E Validates kinetic model

Caption: Integrated workflow for validating an inhibitor's mechanism of action.

Detailed Protocol: Determining Inhibition Modality
  • Enzyme and Substrate Preparation: Begin with a highly purified and well-characterized enzyme. The choice of substrate is critical; for enzymes like MAO, a common substrate is p-tyramine, and its consumption or product formation (like H2O2) can be monitored.[5]

  • Establish Assay Conditions: Determine the initial velocity conditions where the reaction rate is linear with time and enzyme concentration. This is crucial for accurate kinetic measurements.

  • Michaelis-Menten Kinetics (No Inhibitor): Perform the enzyme reaction across a range of substrate concentrations to determine the Michaelis constant (Km) and maximum velocity (Vmax). This provides the baseline for comparison.

  • Inhibition Assays: Repeat the kinetic experiments in the presence of several fixed concentrations of the chroman-4-one oxime inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of changes in the plot in the presence of the inhibitor reveals the mechanism of action.[6][7]

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E_c Enzyme S_c Substrate E_c->S_c Binds Active Site I_c Inhibitor E_c->I_c Competes EI_c EI Complex I_c->EI_c E_n Enzyme S_n Substrate E_n->S_n Binds Active Site I_n Inhibitor E_n->I_n Binds Allosteric Site ESI_n ESI Complex S_n->ESI_n I_n->ESI_n E_u Enzyme S_u Substrate E_u->S_u ES_u ES Complex S_u->ES_u I_u Inhibitor ESI_u ESI Complex I_u->ESI_u ES_u->I_u Binds ES Complex

Caption: Visual representation of reversible enzyme inhibition mechanisms.

  • Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the y-axis (Vmax is unchanged, apparent Km increases). This suggests the inhibitor binds to the same active site as the substrate. Many chromone derivatives have been shown to be competitive inhibitors of MAO-B.[8]

  • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases). This indicates the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[6]

  • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease). The inhibitor binds only to the enzyme-substrate (ES) complex.[7]

Pillar 2: Biophysical Validation of Direct Target Engagement

While enzyme kinetics provide strong evidence for a particular MoA, they are indirect measurements of the binding event. Biophysical techniques are essential to unequivocally demonstrate that the inhibitor physically interacts with the target enzyme and to determine the thermodynamics of this interaction.[9]

The Causality Behind the Choice: Confirming Physical Interaction

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct evidence of binding, independent of enzyme activity.[10][11] They measure the binding affinity (dissociation constant, KD), which should correlate with the kinetically derived inhibition constant (Ki). A significant discrepancy between Ki and KD may suggest a more complex mechanism or potential assay artifacts.

Comparative Overview of Biophysical Techniques
TechniquePrincipleKey OutputsAdvantagesConsiderations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.k_on, k_off, K_DReal-time kinetics, high sensitivity, low protein consumption.[10]Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.K_D, ΔH, ΔS, Stoichiometry (n)"Gold standard" for thermodynamics, label-free, in-solution.[11]Requires larger quantities of protein, lower throughput.
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.ΔT_mHigh throughput, low protein consumption, good for screening.[10]Indirect measure of binding; not all binding events cause a thermal shift.
Detailed Protocol: Isothermal Titration Calorimetry (ITC)

ITC is particularly powerful as it provides a complete thermodynamic profile of the interaction.[12]

  • Sample Preparation: Dialyze both the purified enzyme and the chroman-4-one oxime inhibitor into the identical buffer to minimize heats of dilution. Degas samples thoroughly.

  • Instrument Setup: Load the enzyme into the sample cell and the inhibitor into the injection syringe. A typical concentration for the enzyme is 10-30 µM.[10]

  • Titration: Perform a series of small, precise injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable model to extract the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11]

A successful ITC experiment provides strong, direct evidence of a binding event and delivers a KD value that should be in close agreement with the Ki determined from kinetic assays.

Pillar 3: Structural Elucidation of the Inhibitor-Enzyme Complex

The ultimate validation of an inhibitor's MoA comes from visualizing its interaction with the enzyme at an atomic level. Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the precise binding site and the key molecular interactions that drive inhibition.[13]

The Causality Behind the Choice: Visualizing the Binding Pose

Seeing is believing. A high-resolution structure of the enzyme-inhibitor complex provides irrefutable proof of the binding site. For a competitive inhibitor, the structure should show the compound occupying the active site, often mimicking the interactions of the natural substrate. For an allosteric inhibitor, the structure would reveal binding to a different pocket, often inducing a conformational change in the enzyme.

Comparison of Structural Techniques
  • X-ray Crystallography: This has been the cornerstone of structural biology. It requires growing well-ordered crystals of the enzyme-inhibitor complex, which can be a significant bottleneck.[14] However, when successful, it yields very high-resolution structures.

  • Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, particularly for large, flexible proteins or complexes that are difficult to crystallize.[15] Cryo-EM involves flash-freezing the sample and imaging individual particles with an electron microscope.[16] Recent advances have enabled near-atomic resolution for a wide range of targets.[17]

Detailed Workflow: X-ray Crystallography of an Enzyme-Inhibitor Complex
  • Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature) to find a condition that yields high-quality crystals of the target enzyme.

  • Complex Formation: Form the enzyme-inhibitor complex either by co-crystallizing the enzyme in the presence of the chroman-4-one oxime inhibitor or by soaking pre-formed enzyme crystals in a solution containing the inhibitor.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A molecular model of the protein is then built into this map, with clear density for the inhibitor revealing its position and orientation (its "binding pose").

The resulting structure provides the ultimate validation, confirming the binding site predicted by kinetic and biophysical data and guiding the next steps in structure-based drug design.

Comparative Analysis: Validating Chroman-4-one Oximes vs. Other Inhibitor Classes

The integrated workflow described above is robust, but the emphasis and interpretation of results can differ when comparing a reversible inhibitor like a chroman-4-one oxime to other classes, such as irreversible covalent inhibitors.

FeatureChroman-4-one Oxime (Reversible, Competitive) Alternative: Covalent Irreversible Inhibitor
Kinetic Analysis Characterized by a reversible Ki. Inhibition can be overcome by high substrate concentrations. Dialysis will restore enzyme activity.[18]Time-dependent loss of enzyme activity. Inhibition is not overcome by substrate. Dialysis does not restore activity.
Biophysical Validation SPR/ITC measures a standard equilibrium KD.SPR shows very slow or no dissociation (k_off ≈ 0). ITC may be challenging due to covalent reaction heat.
Structural Evidence X-ray/Cryo-EM shows non-covalent interactions (H-bonds, hydrophobic contacts) in the active site.X-ray/Cryo-EM shows a covalent bond between the inhibitor and a specific amino acid residue (e.g., Cys, Ser) in the active site.
Key Validation Question Does the inhibitor compete with the substrate for the active site?Which residue does the inhibitor covalently modify and is the modification specific?

Conclusion: An Integrated, Self-Validating Approach

Validating the mechanism of action for a novel enzyme inhibitor like a chroman-4-one oxime is a comprehensive endeavor that extends far beyond a simple IC50 measurement. It requires an integrated, multi-pronged approach where biochemical, biophysical, and structural data are woven together to tell a cohesive and scientifically rigorous story. By systematically determining the inhibition kinetics (Ki), confirming direct binding and thermodynamics (KD), and visualizing the atomic interactions, researchers can build an unassailable case for the inhibitor's MoA. This deep understanding is the bedrock upon which successful, rationally designed therapeutic agents are built.

References

  • Valen G, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, H. et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Valen G, et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I. et al. (2021). Chromanone—A Prerogative Therapeutic Scaffold: An Overview. Journal of Molecular Structure. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • de Oliveira, A. B. et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]

  • Al-Hourani, B. J. et al. (2021). Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2024). Exploring Chroman‐4‐One Derivatives as MAO‐B Inhibitors: A Comprehensive Computational Study. Available at: [Link]

  • Orlov, I. et al. (2017). Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Ciulli, A. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. Fragment-Based Drug Discovery: A Practical Approach. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. Available at: [Link]

  • Purdue University Graduate School. (n.d.). BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2017). Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. Available at: [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Available at: [Link]

  • Dr.Oracle. (n.d.). What is the recommended approach for using Monoamine Oxidase Inhibitors (MAOIs) to treat depression, anxiety, and somatic disorders?. Retrieved February 4, 2026, from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved February 4, 2026, from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved February 4, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved February 4, 2026, from [Link]

  • Rawson, S. et al. (2018). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Lee, H. W. et al. (2019). Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031. The Korean Society of Applied Pharmacology. Available at: [Link]

  • ResearchGate. (2020). Practical guide for prescribing MAOIs: Debunking myths and removing barriers. Available at: [Link]

  • Ferreira, K. N. et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Jooste, J. et al. (2019). Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. Medicinal Chemistry Research. Available at: [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available at: [Link]

  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Gillman, P. K. (2018). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums. Available at: [Link]

  • Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. Available at: [Link]

  • bioRxiv. (2023). Breaking Barriers: Transitioning from X-ray Crystallography to Cryo-EM for Structural Studies of ATAD2B. Available at: [Link]

  • ScienceDirect. (n.d.). Reversible Mechanisms of Enzyme Inhibition and Resulting Clinical Significance. Retrieved February 4, 2026, from [Link]

  • Cambridge University Press. (2018). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. Available at: [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.